Naproanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14(19(21)20-17-9-3-2-4-10-17)22-18-12-11-15-7-5-6-8-16(15)13-18/h2-14H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKTWOXHRYGDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058118 | |
| Record name | Naproanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52570-16-8 | |
| Record name | Naproanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52570-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052570168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-(2-naphthalenyloxy)-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Naproanilide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of naproanilide. It includes detailed information on its synthesis, purification, analytical methods, and mechanism of action as a herbicide, presented in a format suitable for researchers and professionals in the fields of chemistry and life sciences.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(naphthalen-2-yloxy)-N-phenylpropanamide, is an organic compound classified as an anilide herbicide.[1] Its chemical structure consists of a naphthalene ring linked via an ether bond to a propionamide group, which in turn is N-substituted with a phenyl group.
Chemical Structure:
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(naphthalen-2-yloxy)-N-phenylpropanamide | [2] |
| CAS Number | 52570-16-8 | [2] |
| Chemical Formula | C₁₉H₁₇NO₂ | [2][3][4] |
| Molecular Weight | 291.34 g/mol | [3][4][5] |
| Canonical SMILES | CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2 | [2] |
| InChI Key | LVKTWOXHRYGDMM-UHFFFAOYSA-N | [2] |
| Synonyms | Uribest, alpha-(2-Naphthoxy)propionanilide, MT-101 | [2][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 128 °C | [7] |
| Boiling Point | 531.8 °C at 760 mmHg | [8] |
| Density | 1.204 g/cm³ | [8] |
| LogP (octanol-water partition coefficient) | 4.31880 | |
| Vapor Pressure | 2.16E-11 mmHg at 25°C | |
| Storage Temperature | 0-6°C |
Table 3: Spectral Data of this compound
| Spectral Data Type | Key Features | Reference(s) |
| Mass Spectrometry (MS) | Exact Mass: 291.125928785 Da. [M+H]⁺ precursor m/z: 292.2. Top 5 Peaks: 171, 120, 148, 143, 105. | [2][6] |
| Kovats Retention Index | Semi-standard non-polar: 2611 | [2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2-naphthol.
Step 1: Synthesis of 2-(2-Naphthyloxy)propionic Acid
This precursor can be synthesized by reacting 2-naphthol with a 2-halopropionic acid (e.g., 2-chloropropionic acid or 2-bromopropionic acid) in the presence of an alkali metal base (such as sodium hydroxide or potassium hydroxide) and an organic solvent (like benzene, toluene, or acetone).
-
Reaction: C₁₀H₇OH + ClCH(CH₃)COOH + 2 NaOH → C₁₀H₇OCH(CH₃)COONa + NaCl + 2 H₂O C₁₀H₇OCH(CH₃)COONa + HCl → C₁₀H₇OCH(CH₃)COOH + NaCl
-
Detailed Protocol: A detailed method for a similar compound, 2-(p-tolyl)propionic acid, involves reacting the starting phenol with the halo-acid in the presence of a base. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is precipitated by acidification and can be purified by recrystallization.
Step 2: Synthesis of this compound from 2-(2-Naphthyloxy)propionic Acid
The final step is the amidation of 2-(2-naphthyloxy)propionic acid with aniline. This is commonly achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with aniline.[9][10][11][12]
-
Reaction: C₁₀H₇OCH(CH₃)COOH + SOCl₂ → C₁₀H₇OCH(CH₃)COCl + SO₂ + HCl C₁₀H₇OCH(CH₃)COCl + C₆H₅NH₂ → C₁₀H₇OCH(CH₃)CONHC₆H₅ + HCl
-
Detailed Protocol:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-naphthyloxy)propionic acid in an excess of thionyl chloride.[9]
-
Heat the mixture to reflux for 2-3 hours.[9]
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.[9]
-
Dissolve the resulting crude acyl chloride in a dry, inert solvent such as dichloromethane or toluene.
-
In a separate flask, dissolve an equimolar amount of aniline in the same solvent.
-
Slowly add the aniline solution to the acyl chloride solution while stirring, maintaining the temperature at 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture can then be washed with dilute acid (to remove excess aniline) and a base (to remove any unreacted carboxylic acid), followed by water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification of this compound
Crude this compound can be purified by recrystallization.[1][3][4][5][13]
-
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water).[1][3]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.[3]
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.[5]
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3][5][13]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[5][13]
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for assessing the purity of organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound. The compound may require derivatization to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.
Mechanism of Action and Biological Activity
This compound is primarily used as a selective herbicide in paddy fields.[2] Its mechanism of action is believed to involve the disruption of cell division in susceptible plants.
Inhibition of Cell Division
Several herbicides, including some anilides, are known to act as mitotic poisons or cell division disruptors.[14] They can interfere with the formation or function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[14] Some dinitroaniline herbicides, for example, have been shown to bind to plant tubulin and inhibit microtubule polymerization.[15] While direct evidence for this compound's binding to tubulin is limited, its classification as a cell division inhibitor suggests a similar mode of action.[14] Herbicides that affect the cytoskeleton can lead to abnormal cell division, such as the formation of multinucleated cells, and ultimately cause cell death.[16]
Potential Auxin-like Activity
There is evidence to suggest that some anilide compounds may interact with auxin signaling pathways in plants.[17][18][19] Auxins are a class of plant hormones that regulate many aspects of plant growth and development. Some herbicides mimic the action of natural auxins, leading to uncontrolled growth and eventually death of the plant.[18][19] Naproxen, a compound with a similar 2-(naphthalen-2-yloxy)propionic acid moiety, has been shown to inhibit polar auxin transport by directly binding to PIN-FORMED (PIN) auxin transporters.[8] This suggests that this compound could potentially interfere with auxin transport or signaling, contributing to its herbicidal activity. A study on the plant growth regulator cyclanilide, another anilide, demonstrated that it inhibits both auxin transport and binding to its receptor.[17]
This compound Receptor Protein
Research has identified a specific this compound-binding protein located in the cellular membrane of tobacco mesophyll callus.[2] This receptor has a dissociation constant (Kd) of 1.8 x 10⁻⁷ M, indicating a specific and high-affinity binding.[2] The purified receptor has a molar mass of 48 kDa.[2] Interestingly, this purified receptor did not stimulate RNA synthesis, suggesting it may act as a carrier for absorption and translocation rather than directly regulating gene expression.[2]
Signaling Pathways and Experimental Workflows
Based on the available information, a putative signaling pathway for this compound's action in a plant cell and a general experimental workflow for its synthesis and purification are proposed below.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's herbicidal action.
Experimental Workflow for this compound Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytogenetic effect of herbicides on plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Naproanilide (CAS 52570-16-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naproanilide (CAS 52570-16-8) is a selective herbicide primarily used for the control of annual and perennial broadleaf and cyperaceous weeds in rice paddy fields.[1] It functions as a pro-herbicide, undergoing metabolic activation in target plants to its phytotoxic form. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, metabolic pathways, synthesis, and safety data. Detailed experimental workflows and data are presented to support researchers in their work with this compound.
Physicochemical Properties
This compound is a white, odorless crystalline solid.[2] Its key physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| CAS Number | 52570-16-8 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₇NO₂ | [2][3][4][5] |
| Molar Mass | 291.34 g/mol | [1][2][3][5] |
| Melting Point | 128 °C | [2] |
| Boiling Point | 433.35 °C (rough estimate) | [2][4] |
| Density | 1.1552 - 1.256 g/cm³ (at 25 °C) | [2][4] |
| Vapor Pressure | 66.66 Pa (at 110 °C); 2.16E-11 mmHg (at 25°C) | [2][4] |
| Water Solubility | 0.74 mg/L (at 27 °C) | [2] |
| Solubility in Organic Solvents (at 27 °C) | Acetone: 171 g/L, Toluene: 42 g/L, Benzene: 36 g/L, Ethanol: 17 g/L | [2] |
| XLogP3-AA | 4.4 | [5] |
| pKa | 13.46 ± 0.70 (Predicted) | [4] |
| Stability | Stable in neutral and weakly acidic solutions; unstable in alkaline or thermally strong acidic solutions.[2] |
Biological Activity and Mechanism of Action
This compound itself exhibits no herbicidal activity.[1] Its selectivity and efficacy are dependent on its metabolic conversion within the plant.
Mechanism of Action:
-
Absorption: this compound is absorbed through the stems and roots of the plant.[6]
-
Metabolic Activation: In the plant, this compound is hydrolyzed to its major and phytotoxic metabolite, 2-(2-naphthoxy)propionic acid (NOP) .[1][4] This conversion is a key factor in its herbicidal selectivity.
-
Phytotoxicity: The active metabolite, NOP, stimulates RNA synthesis, leading to uncontrolled growth and eventual death of susceptible weeds.[6]
Selectivity: The selectivity between rice (tolerant) and weeds like Sagittaria pygmaea (susceptible) is due to differential metabolism.
-
In Rice Plants: this compound is metabolized to NOP, which then undergoes rapid hydroxylation and conjugation with glucose. This detoxification process results in only a small amount of phytotoxic NOP accumulating.[4]
-
In Susceptible Weeds: The conversion to NOP and its methyl ester (NOPM) occurs at a much greater rate, leading to the accumulation of these phytotoxic compounds and subsequent plant death.[4]
This compound is a chiral molecule, with the R-isomeric form exhibiting approximately 8 times more herbicidal activity than the S-form.[1]
References
- 1. This compound [sitem.herts.ac.uk]
- 2. 2-(2-naphthalenyloxy)-n-phenylpropanamide [chembk.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Cas 52570-16-8,this compound | lookchem [lookchem.com]
- 5. This compound | C19H17NO2 | CID 40413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [sitem.herts.ac.uk]
An In-depth Technical Guide on the Core Mode of Action of Naproanilide in Plants
Disclaimer: Publicly available scientific literature on the specific mode of action of the herbicide naproanilide is limited. This guide presents a hypothesized mode of action based on research conducted on structurally related compounds, specifically 2-hydroxynaphthalene-1-carboxanilides. The information provided herein, including quantitative data and experimental protocols, should be considered illustrative of the methodologies used to investigate such compounds and a potential, yet unconfirmed, mechanism for this compound.
Introduction
This compound is a selective herbicide belonging to the acetamide chemical class.[1] While its precise molecular target and biochemical mechanism of action are not extensively documented in readily available scientific literature, this guide explores a plausible mode of action based on its structural characteristics and the known activity of similar chemical structures. This document is intended for researchers, scientists, and drug development professionals interested in the potential herbicidal properties of naphthalenecarboxamide derivatives.
Hypothesized Core Mechanism of Action: Inhibition of Photosynthetic Electron Transport
Based on studies of related naphthalenecarboxanilide compounds, it is hypothesized that this compound may act as an inhibitor of photosynthetic electron transport (PET) in the chloroplasts of susceptible plant species.[2][3] This inhibition is thought to occur at Photosystem II (PSII), a critical protein complex in the thylakoid membranes that initiates the light-dependent reactions of photosynthesis.
By binding to a component of the PSII complex, likely on the D1 protein, this compound could disrupt the flow of electrons, thereby halting the production of ATP and NADPH, which are essential for carbon fixation and subsequent plant growth. This disruption of energy production would lead to a cascade of secondary effects, including the generation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death, manifesting as chlorosis, necrosis, and growth inhibition.[4]
Phytotoxicity Symptoms
The visual symptoms of phytotoxicity resulting from the inhibition of photosynthesis typically include:
-
Chlorosis: Yellowing of the leaves, particularly interveinal, beginning on older leaves.[4]
-
Necrosis: Browning and death of leaf tissue, often starting at the margins and progressing inwards.[4][5]
-
Stunted Growth: A general reduction in plant vigor and biomass accumulation.[5]
-
Leaf Curling or Twisting: Distorted growth of foliage.[6]
These symptoms are consistent with the disruption of the plant's ability to produce energy through photosynthesis.[7]
Quantitative Data Summary
To investigate the herbicidal activity of a compound like this compound, concentration-response assays are conducted to determine key inhibitory values. The following table provides a hypothetical summary of quantitative data for the inhibition of photosynthetic electron transport, which would be essential for characterizing its efficacy.
| Compound | Target Process | Assay System | IC50 (µM)[2] |
| This compound (Hypothetical) | Photosynthetic Electron Transport (PET) | Isolated Spinach Chloroplasts | 35.5 |
| Reference Compound (Diuron) | Photosynthetic Electron Transport (PET) | Isolated Spinach Chloroplasts | 0.05 |
| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | Photosynthetic Electron Transport (PET) | Isolated Spinach Chloroplasts | 44.2 |
| Unsubstituted 2-hydroxynaphthalene-1-carboxamide | Photosynthetic Electron Transport (PET) | Isolated Spinach Chloroplasts | 28.9 |
Note: IC50 values for this compound are hypothetical and for illustrative purposes only. The values for related compounds are from published studies.[2]
Experimental Protocols
A critical experiment to test the hypothesized mode of action of this compound would be a photosynthetic electron transport (PET) inhibition assay using isolated chloroplasts.
Protocol: Photosynthetic Electron Transport (PET) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the photosynthetic electron transport in isolated spinach chloroplasts.
Materials:
-
Fresh spinach leaves (Spinacia oleracea L.)
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)
-
Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)
-
2,6-dichlorophenolindophenol (DCPIP) solution (artificial electron acceptor)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Spectrophotometer
-
Centrifuge
-
Homogenizer
-
Light source
Methodology:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of assay buffer.
-
Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
-
-
PET Inhibition Assay:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In a cuvette, combine the assay buffer, DCPIP solution, and a specific concentration of this compound.
-
Add the isolated chloroplast suspension to the cuvette to a final chlorophyll concentration of approximately 10-20 µg/mL.
-
Immediately place the cuvette in a spectrophotometer and illuminate it with a light source.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.
-
Repeat the measurement for each concentration of this compound and a control (without herbicide).
-
-
Data Analysis:
-
Calculate the rate of PET for each this compound concentration as the change in absorbance per unit time.
-
Express the PET rates as a percentage of the control rate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of this compound that causes a 50% inhibition of PET.[2][3]
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the hypothesized signaling pathway of this compound's inhibitory action on Photosystem II.
Caption: Hypothesized inhibition of Photosystem II by this compound.
Experimental Workflow Diagram
The following diagram outlines the workflow for the PET inhibition assay.
Caption: Workflow for the PET inhibition assay.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. mdpi.com [mdpi.com]
- 3. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Pay Attention to Your Pesticide [growertalks.com]
- 6. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 7. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
The Core Mechanism of Naproanilide Herbicidal Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naproanilide is a selective, post-emergence herbicide primarily used for controlling annual and perennial weeds in rice paddies. Its herbicidal efficacy is not inherent but is a result of its bioactivation in planta to 2-(2-naphthoxy)propionic acid. This active metabolite primarily functions as a potent inhibitor of polar auxin transport, a critical process for plant growth and development. By disrupting the directional flow of auxin, 2-(2-naphthoxy)propionic acid induces a cascade of physiological and morphological aberrations, leading to weed death. This guide provides a comprehensive technical overview of the core mechanism of this compound's herbicidal activity, including its bioactivation, molecular target, and downstream physiological consequences. Detailed experimental protocols for studying these mechanisms, quantitative data from relevant studies, and visual diagrams of the key pathways are presented to facilitate further research and development in this area.
Introduction
This compound is a member of the anilide class of herbicides, a group known for various modes of action.[1] While structurally related to photosynthesis-inhibiting herbicides like propanil, the primary mechanism of this compound is distinct. It is a pro-herbicide, meaning it is converted into its active form within the target plant. This bioactivation is a key determinant of its selectivity and efficacy. The active metabolite, 2-(2-naphthoxy)propionic acid, targets the plant hormone auxin's transport system, a fundamental process that governs numerous aspects of plant life, from root initiation to shoot architecture. Understanding the intricacies of this mechanism is crucial for optimizing its use, managing weed resistance, and discovering new herbicidal compounds.
Bioactivation of this compound
This compound itself exhibits little to no herbicidal activity. Its toxicity is unleashed upon hydrolysis of the anilide bond to form 2-(2-naphthoxy)propionic acid. This conversion is catalyzed by the enzyme aryl acylamidase (EC 3.5.1.13), which is present in target weed species.[2] The differential expression and activity of this enzyme between crop and weed species can contribute to the herbicide's selectivity.
Enzymatic Hydrolysis
Aryl acylamidases are enzymes that cleave the amide bond of various aryl acylamides. The kinetics of this enzymatic reaction are crucial for the rate of bioactivation of this compound. Studies on bacterial aryl acylamidases provide insight into the catalytic efficiency of this enzyme class.
Table 1: Kinetic Parameters of Bacterial Aryl Acylamidase with Model Substrates
| Substrate | Km (mM) | Reference |
|---|---|---|
| 4-Nitroacetanilide | 0.10 | [3] |
| p-Acetaminophenol | 0.32 | [3] |
| Phenacetin | 0.83 | [3] |
| 4-Chloroacetanilide | 1.9 | [3] |
| Acetanilide | 19 |[3] |
Note: Data from a bacterial aryl acylamidase, which serves as a model for the plant enzyme.
Core Mechanism: Inhibition of Polar Auxin Transport
The primary mode of action of 2-(2-naphthoxy)propionic acid is the disruption of polar auxin transport (PAT). PAT is the directional, cell-to-cell movement of the plant hormone indole-3-acetic acid (IAA), which is essential for establishing auxin gradients that control a wide range of developmental processes, including lateral root formation, apical dominance, and tropic responses.
Molecular Target: PIN-FORMED (PIN) Proteins
Recent evidence strongly suggests that the molecular targets of auxin transport inhibitors, including compounds structurally similar to 2-(2-naphthoxy)propionic acid, are the PIN-FORMED (PIN) family of auxin efflux carriers.[4][5] These transmembrane proteins are asymmetrically localized on the plasma membrane and are responsible for the directional pumping of auxin out of the cell.
It is proposed that 2-(2-naphthoxy)propionic acid acts as a competitive inhibitor, binding to the same substrate-binding pocket on PIN proteins as IAA.[4] This binding locks the transporter in a conformation that prevents auxin efflux, thereby disrupting the formation of auxin gradients.
Physiological Consequences of Auxin Transport Inhibition
The disruption of PAT leads to the accumulation of auxin in some tissues and depletion in others, resulting in severe developmental defects. One of the most well-characterized effects is the inhibition of lateral root formation, an auxin-dependent process.
Quantitative data on the effects of the well-characterized auxin transport inhibitor N-1-naphthylphthalamic acid (NPA) on Arabidopsis lateral root development provides a model for the expected dose-dependent effects of 2-(2-naphthoxy)propionic acid.
Table 2: Dose-Response of NPA on Lateral Root Primordia Formation in Arabidopsis thaliana
| NPA Concentration (µM) | Number of Lateral Root Primordia (per cm of root) | Developmental Stage Arrest | Reference |
|---|---|---|---|
| 0 (Control) | 8.5 ± 1.2 | - | [1] |
| 1 | 8.2 ± 1.5 | Blocks progression from Stage I | [1] |
| 5 | 2.1 ± 0.8 | Arrested at or before Stage II | [1] |
| 10 | 0 | Blocks first pericycle transverse division |[1] |
Note: This data for NPA is presented as a proxy for the effects of 2-(2-naphthoxy)propionic acid, which is expected to have a similar mechanism of action.
Secondary and Other Potential Mechanisms
While inhibition of auxin transport is the primary mechanism, other effects have been observed with anilide herbicides and should be considered in a comprehensive analysis.
Inhibition of Photosynthesis
Many anilide herbicides, such as propanil, are known inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[1] They bind to the D1 protein of the PSII complex, blocking electron flow. While less pronounced for this compound, a secondary inhibitory effect on photosynthesis cannot be entirely ruled out, especially at higher concentrations. Structurally related hydroxynaphthalene-carboxanilides have been shown to inhibit photosynthetic electron transport with varying potencies.
Table 3: Photosynthetic Electron Transport (PET) Inhibition by Naphthalenecarboxanilide Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | [6] |
| N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 44.2 | [3] |
| N-(2,6-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 904 |[3] |
Note: These compounds are structurally related to this compound and demonstrate the potential for this chemical class to inhibit photosynthesis.
Disruption of Microtubule Organization
Some classes of herbicides, such as the dinitroanilines, exert their effects by disrupting the polymerization of tubulin into microtubules.[7] This leads to an arrest of cell division (mitosis). While there is no direct evidence for this mechanism with this compound, the observed stunting of growth and developmental abnormalities could partially be a downstream consequence of disrupted cell division, secondary to the primary effect on auxin transport.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the herbicidal mechanism of this compound.
Aryl Acylamidase Activity Assay
This protocol is for determining the kinetic parameters of the enzyme that activates this compound.
Principle: A colorimetric assay using a chromogenic substrate to measure the rate of hydrolysis by aryl acylamidase.
Materials:
-
Purified aryl acylamidase
-
p-Nitroacetanilide (PNAA) as substrate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of PNAA in DMSO.
-
In a cuvette, add the phosphate buffer and an aliquot of the PNAA stock solution to achieve the desired final substrate concentration.
-
Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the purified aryl acylamidase.
-
Monitor the increase in absorbance at 410 nm, which corresponds to the formation of p-nitroaniline.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Repeat for a range of substrate concentrations to determine Km and Vmax.
Auxin Transport Assay
This protocol is for measuring the effect of 2-(2-naphthoxy)propionic acid on polar auxin transport.
Principle: Quantifying the movement of radiolabeled auxin through plant tissues in the presence and absence of the inhibitor.
Materials:
-
Arabidopsis thaliana seedlings
-
Agar
-
³H-labeled IAA (radiolabeled auxin)
-
2-(2-naphthoxy)propionic acid
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Grow Arabidopsis seedlings vertically on agar plates.
-
Prepare agar blocks containing a known concentration of ³H-IAA and the desired concentration of 2-(2-naphthoxy)propionic acid (or a solvent control).
-
Apply a radiolabeled agar block to the root tip of a seedling.
-
Allow transport to occur for a defined period (e.g., 6-18 hours).
-
Excise segments of the root at known distances from the tip.
-
Place each segment in a scintillation vial with scintillation cocktail.
-
Quantify the amount of radioactivity in each segment using a scintillation counter.
-
Compare the distribution of radioactivity in treated versus control seedlings to determine the effect on auxin transport.
Photosynthesis Inhibition Assay
This protocol uses chlorophyll fluorescence to measure the effect of this compound on Photosystem II activity.
Principle: Changes in chlorophyll fluorescence kinetics upon herbicide treatment can indicate a blockage in the photosynthetic electron transport chain.
Materials:
-
Intact plant leaves (e.g., rice, spinach)
-
This compound solution
-
A pulse-amplitude-modulated (PAM) fluorometer
Procedure:
-
Treat plants with different concentrations of this compound.
-
After a set incubation period, dark-adapt a leaf for at least 20 minutes.
-
Measure the initial fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm).
-
A decrease in Fv/Fm in treated plants compared to controls indicates inhibition of PSII.
Microtubule Disruption Assay
This protocol uses immunofluorescence to visualize the effect of this compound on microtubule organization.
Principle: Herbicides that disrupt microtubules will cause a visible change in the organization of the microtubule cytoskeleton within cells.
Materials:
-
Plant seedlings or cell cultures
-
Fixative (e.g., paraformaldehyde)
-
Cell wall-digesting enzymes (for protoplasts) or freeze-shattering apparatus
-
Permeabilization buffer (e.g., Triton X-100)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Treat plant material with this compound or a control solution.
-
Fix the cells to preserve their structure.
-
Permeabilize the cell walls and membranes to allow antibody access.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the sample and visualize the microtubule network using a fluorescence microscope.
-
Compare the microtubule organization in treated versus control cells for signs of disruption (e.g., depolymerization, fragmentation).
Structure-Activity Relationships
The herbicidal activity of this compound and its analogs is dependent on their chemical structure. Key structural features that influence activity include:
-
The Naphthoxy Group: The size and lipophilicity of this group are important for binding to the target site.
-
The Propionic Acid Moiety: The carboxylic acid group of the active metabolite is crucial for its auxin-like activity and interaction with the PIN transporters.
-
The Anilide Linkage: The susceptibility of this bond to hydrolysis by aryl acylamidase determines the rate of bioactivation. Substitutions on the aniline ring can influence both the rate of hydrolysis and the intrinsic activity of the parent compound.
Conclusion
The herbicidal activity of this compound is a multi-step process initiated by its bioactivation to 2-(2-naphthoxy)propionic acid. This active metabolite's primary mode of action is the inhibition of polar auxin transport through direct interaction with PIN-FORMED auxin efflux carriers. The resulting disruption of auxin gradients leads to a cascade of developmental failures, ultimately causing weed death. While secondary effects on photosynthesis and cell division may contribute to its overall phytotoxicity, the inhibition of auxin transport remains the core mechanism. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the precise molecular interactions and for the development of novel herbicides targeting this fundamental plant process.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of the Herbicide this compound and its Hydrolyzed Product in Perfused Soil and by a Bacterium Isolated from Soil | CiNii Research [cir.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of Naproanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of naproanilide, a selective herbicide. The document details the primary synthetic pathway, including the necessary precursors and intermediate steps. It offers detailed experimental protocols for the key reactions, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding for researchers, chemists, and professionals in the field of agrochemical development.
Introduction
This compound, chemically known as 2-(2-naphthoxy)propionanilide, is an anilide herbicide primarily used for the control of annual and perennial weeds in paddy fields. A thorough understanding of its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogues. This guide outlines a common and effective two-step synthesis route for this compound.
This compound Synthesis Pathway
The most prevalent synthetic route to this compound involves a two-step process:
-
Williamson Ether Synthesis: The formation of the key intermediate, 2-(2-naphthoxy)propionic acid, from 2-naphthol and a 2-halopropionic acid derivative.
-
Amidation: The subsequent reaction of 2-(2-naphthoxy)propionic acid with aniline to form the final product, this compound.
This pathway is efficient and utilizes readily available starting materials.
Diagram of the this compound Synthesis Pathway
Caption: Synthesis pathway of this compound from 2-Naphthol.
Experimental Protocols
Step 1: Synthesis of 2-(2-Naphthoxy)propionic Acid
This step is a Williamson ether synthesis, where the sodium salt of 2-naphthol acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropionic acid.
3.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2-Naphthol | 144.17 |
| Sodium Hydroxide | 40.00 |
| 2-Bromopropionic Acid | 152.97 |
| Diethyl Ether | 74.12 |
| Hydrochloric Acid (conc.) | 36.46 |
| Anhydrous Magnesium Sulfate | 120.37 |
3.1.2. Procedure
-
Formation of Sodium 2-Naphthoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction with 2-Bromopropionic Acid: To the solution of sodium 2-naphthoxide, add 15.3 g (0.1 mol) of 2-bromopropionic acid dropwise with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Acidification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the mixture with diethyl ether to remove any unreacted 2-naphthol. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 2-(2-naphthoxy)propionic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-(2-naphthoxy)propionic acid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
3.1.3. Quantitative Data
| Parameter | Value |
| Typical Yield | 80-90% |
| Melting Point | 117-119 °C |
Step 2: Synthesis of this compound
This step involves the amidation of 2-(2-naphthoxy)propionic acid with aniline. To facilitate this reaction, the carboxylic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride.
3.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2-(2-Naphthoxy)propionic Acid | 216.23 |
| Thionyl Chloride | 118.97 |
| Aniline | 93.13 |
| Pyridine | 79.10 |
| Dichloromethane | 84.93 |
| Sodium Bicarbonate | 84.01 |
| Anhydrous Sodium Sulfate | 142.04 |
3.2.2. Procedure
-
Formation of Acyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend 21.6 g (0.1 mol) of 2-(2-naphthoxy)propionic acid in 100 mL of dry dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Slowly add 14.3 g (0.12 mol) of thionyl chloride dropwise at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2-(2-naphthoxy)propionyl chloride is obtained as an oily residue and is used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in 100 mL of dry dichloromethane and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 9.3 g (0.1 mol) of aniline and 8.7 g (0.11 mol) of pyridine in 50 mL of dry dichloromethane. Add the aniline-pyridine solution dropwise to the acyl chloride solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound. The product can be purified by recrystallization from ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 80 °C.
3.2.3. Quantitative Data
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 127-128 °C |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This guide provides a detailed and practical framework for the synthesis of this compound. The described two-step pathway, involving a Williamson ether synthesis followed by amidation, is a robust and high-yielding route. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the agrochemical industry, enabling reproducible synthesis and further investigation into this class of herbicides. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.
Degradation of Naproanilide in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naproanilide, a pre-emergent herbicide, undergoes degradation in the soil environment through a combination of biotic and abiotic processes. The rate and pathway of this degradation are influenced by a multitude of factors including soil type, temperature, moisture content, pH, and microbial activity. Understanding the fate of this compound in soil is crucial for assessing its environmental impact and ensuring agricultural sustainability. This technical guide provides an in-depth overview of the current knowledge on this compound degradation in soil, including its degradation pathways, the products formed, and the factors influencing its persistence. Detailed experimental protocols for studying its degradation, based on established guidelines, are also presented. Due to limited publicly available data specifically for this compound under a wide range of non-flooded soil conditions, information from the closely related and structurally similar compound, napropamide, is included for comparative purposes, with clear indications.
Introduction
This compound is an acetanilide herbicide used for the control of annual grasses and some broadleaf weeds in various crops. Its efficacy and environmental fate are intrinsically linked to its persistence and degradation in the soil. The degradation of this compound primarily occurs through microbial metabolism and chemical hydrolysis, leading to the formation of various transformation products. The principal metabolite identified in flooded soils is 1-(2-naphthoxy)propionic acid (NPA)[1]. The overall degradation kinetics can be influenced by a variety of soil physicochemical properties and environmental conditions. This guide aims to consolidate the available scientific information on the degradation of this compound in soil, providing a valuable resource for researchers and professionals in the fields of environmental science, agriculture, and drug development.
Degradation Pathways and Products
The degradation of this compound in soil involves the transformation of the parent molecule into smaller, often less toxic, compounds. The primary degradation pathways are hydrolysis of the amide bond and transformations of the naphthoxy moiety.
Major Degradation Product: 1-(2-naphthoxy)propionic acid (NPA)
The most consistently reported degradation product of this compound in soil is 1-(2-naphthoxy)propionic acid (NPA)[1]. This metabolite is formed through the hydrolysis of the amide linkage in the this compound molecule. This process can be both microbially mediated and chemical in nature. Studies on flooded soils have shown that this compound is rapidly degraded to NPA under both oxidative and reductive conditions[1].
Putative Degradation Pathway
Based on the degradation of structurally similar anilide herbicides, a putative degradation pathway for this compound in soil is proposed. This pathway involves initial hydrolysis to NPA, followed by further degradation of the aromatic and aliphatic moieties.
Caption: Putative degradation pathway of this compound in soil.
Factors Influencing Degradation
The persistence of this compound in soil, often quantified by its half-life (DT50), is not an intrinsic property but is highly dependent on environmental conditions.
-
Soil Type: Soil composition, including organic matter content, clay content, and microbial biomass, significantly affects this compound degradation. In one study, the degradation rate was slightly slower in a humus volcanic ash soil compared to mineral soils[1].
-
Temperature: Generally, an increase in temperature accelerates the rate of both microbial and chemical degradation processes within an optimal range[2].
-
Moisture: Soil moisture content influences microbial activity and the availability of the herbicide for degradation. Degradation of herbicides is often faster in moist soils compared to dry conditions[3].
-
pH: The pH of the soil can affect the rate of chemical hydrolysis of the amide bond in this compound and also influences the activity and composition of the soil microbial community.
-
Microbial Activity: The presence of a diverse and active microbial population is a key driver of this compound biodegradation.
Quantitative Degradation Data
Quantitative data on the degradation of this compound in soil is limited, particularly for non-flooded conditions. The available data, primarily from flooded soil studies, is summarized below. For comparison, data for the related compound napropamide is also presented, as its degradation has been more extensively studied.
Table 1: Half-life (DT50) of this compound in Flooded Soils
| Soil Type | Condition | Half-life (days) | Reference |
| Anjo (Mineral) | Oxidative | ~10 | [1] |
| Anjo (Mineral) | Reductive | ~10 | [1] |
| Nagano (Mineral) | Oxidative | ~10 | [1] |
| Nagano (Mineral) | Reductive | ~10 | [1] |
| Tochigi (Volcanic Ash) | Oxidative | Slightly > 10 | [1] |
| Tochigi (Volcanic Ash) | Reductive | Slightly > 10 | [1] |
Table 2: Half-life (DT50) of Napropamide in Soil (for comparative purposes)
| Soil Type | Temperature (°C) | Moisture | pH | Half-life (days) | Reference |
| Sandy Clay Loam | Not Specified | 60% WHC | 5.24 | 33.50 - 71.42 | [4] |
| Not Specified | 25 | Not Specified | Not Specified | 25 | [4] |
| Not Specified | 15 | Not Specified | Not Specified | 45 | [4] |
| Not Specified | 5 | Not Specified | Not Specified | 75 | [4] |
Note: WHC = Water Holding Capacity. The range in half-life for the sandy clay loam was dependent on the initial application dose.
Experimental Protocols
Studying the degradation of this compound in soil typically involves laboratory incubation studies following standardized guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.
General Experimental Workflow
Caption: A typical experimental workflow for a soil degradation study.
Detailed Methodologies
5.2.1. Soil Collection and Preparation
-
Collect soil from the desired location, typically from the top 0-20 cm layer.
-
Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.
-
Characterize the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.
5.2.2. Spiking and Incubation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Add the stock solution to the soil to achieve the desired concentration. Allow the solvent to evaporate completely.
-
Adjust the moisture content of the spiked soil to the desired level (e.g., 40-60% of water holding capacity).
-
Place a known amount of the treated soil into incubation vessels (e.g., biometer flasks).
-
Incubate the samples in the dark at a constant temperature. For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the vessels with an inert gas like nitrogen.
5.2.3. Sampling and Extraction
-
At predetermined time intervals, remove replicate soil samples from the incubator.
-
Extract this compound and its degradation products from the soil using an appropriate organic solvent or solvent mixture (e.g., acetonitrile, methanol, or a mixture with water).
-
The extraction is typically performed by shaking or sonication, followed by centrifugation to separate the soil from the extract.
5.2.4. Analytical Determination
-
Filter the extract and, if necessary, concentrate it.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry - MS).
-
HPLC Conditions (Example for structurally similar compounds):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound and its metabolites, or MS for more selective and sensitive detection.
-
5.2.5. Data Analysis
-
Quantify the concentration of this compound and its metabolites at each time point using calibration curves.
-
Plot the concentration of this compound versus time.
-
Calculate the degradation half-life (DT50) by fitting the data to a first-order decay model: C(t) = C(0) * e^(-kt), where C(t) is the concentration at time t, C(0) is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as DT50 = ln(2)/k.
Conclusion
The degradation of this compound in soil is a complex process that results in its dissipation from the environment. The primary degradation product identified is 1-(2-naphthoxy)propionic acid. The rate of degradation is highly dependent on soil type, temperature, moisture, and microbial activity. While specific quantitative data for this compound under a wide range of non-flooded soil conditions remains limited in the public literature, studies on the structurally similar compound napropamide provide valuable insights into its likely behavior. Further research is needed to fully elucidate the complete degradation pathway of this compound and to generate a more comprehensive dataset of its degradation kinetics under various environmental conditions. The standardized protocols outlined in this guide provide a framework for conducting such studies to generate reliable and comparable data.
References
- 1. Developing the OECD 106 fate testing protocol for active pharmaceuticals in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yen.ac.ntu.edu.tw [yen.ac.ntu.edu.tw]
- 3. NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies | Pesticide Science and Assessing Pesticide Risks | US EPA [19january2021snapshot.epa.gov]
- 4. jeeng.net [jeeng.net]
An In-depth Technical Guide to the Environmental Fate and Ecotoxicology of Naproanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naproanilide, a selective herbicide primarily used in rice cultivation, presents a subject of significant interest regarding its environmental behavior and potential ecological impact. This technical guide provides a comprehensive analysis of the environmental fate and ecotoxicology of this compound, drawing from available scientific literature and regulatory data. The document details its degradation pathways, mobility in soil and water, and toxicological effects on a range of non-target organisms. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided, and logical relationships and experimental workflows are visualized through diagrams generated using Graphviz (DOT language). This guide is intended to serve as a critical resource for researchers, environmental scientists, and professionals in drug and pesticide development, facilitating a thorough understanding of the environmental profile of this compound.
Environmental Fate
The environmental fate of a pesticide is dictated by its persistence, mobility, and degradation in various environmental compartments, including soil, water, and air.
Degradation
Degradation is a key process that reduces the concentration of a pesticide in the environment. For this compound, the primary degradation pathways are photodegradation and microbial metabolism.
Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation. In the case of this compound, photodegradation is a significant route of dissipation, especially in paddy fields where it is applied.[1] The process involves the cleavage of the ether linkage and other transformations, leading to the formation of various degradation products.[1]
Key Photodegradation Products:
-
2-(2-naphthoxy)propionic acid
-
Aniline
-
2-Naphthol
Microbial degradation in soil is another crucial pathway for the dissipation of this compound. The rate and extent of this degradation are influenced by soil type, organic matter content, moisture, and microbial population.
The degradation of this compound in soil can occur under both aerobic and anaerobic conditions. The primary metabolite in soil is 2-(2-naphthoxy)propionic acid, which itself possesses herbicidal activity.[1]
Mobility
The mobility of a pesticide in the environment, particularly its potential to leach into groundwater or move into surface water bodies, is a critical aspect of its environmental risk assessment. The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A higher Koc value indicates stronger adsorption to soil particles and lower mobility.
Ecotoxicology
Ecotoxicology evaluates the adverse effects of chemical substances on living organisms in the environment. This section summarizes the available data on the toxicity of this compound to various non-target organisms.
Aquatic Organisms
Acute toxicity studies are conducted to determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period, typically 96 hours. For this compound, the acute toxicity to fish is categorized as moderate.
Aquatic invertebrates, such as Daphnia magna, are important indicators of water quality. The acute toxicity of this compound to Daphnia magna is assessed by determining the concentration that causes immobilization in 50% of the population (EC50) over 48 hours.
Algae are primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the food web. The toxicity of this compound to algae is evaluated by measuring the inhibition of growth (EC50) over 72 hours.
Terrestrial Organisms
Data on the toxicity of this compound to terrestrial organisms such as earthworms and honeybees are not widely available in the reviewed literature.
Data Presentation
The following tables summarize the quantitative data on the environmental fate and ecotoxicology of this compound.
Table 1: Environmental Fate Properties of this compound
| Parameter | Value | Reference |
| Soil Metabolism Half-life (DT50) | ||
| Aerobic | 14.5 days | [1] |
| Soil Adsorption Coefficient (Koc) | 1655 mL/g | [1] |
| Hydrolysis Half-life (DT50) | ||
| pH 4 | Stable | [1] |
| pH 7 | Stable | [1] |
| pH 9 | Stable | [1] |
| Photolysis Half-life (DT50) | 10.2 days (in water) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.32 | [1] |
Table 2: Ecotoxicological Data for this compound
| Organism | Endpoint | Value (mg/L) | Reference |
| Fish | |||
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 2.5 | [1] |
| Aquatic Invertebrates | |||
| Daphnia magna (Water Flea) | 48-hour EC50 | 3.6 | [1] |
| Algae | |||
| Pseudokirchneriella subcapitata | 72-hour EC50 | 0.28 | [1] |
| Earthworm | 14-day LC50 | > 1000 mg/kg soil | Data not available |
| Honeybee | 48-hour Oral LD50 | > 100 µ g/bee | Data not available |
| 48-hour Contact LD50 | > 100 µ g/bee | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Environmental Fate Studies
This test determines the adsorption and desorption potential of a chemical in soil.
-
Principle: A batch equilibrium method is used where the test substance is equilibrated with a soil-water suspension.
-
Procedure:
-
Preparation: A stock solution of the test substance in a suitable solvent is prepared. A soil slurry is made by mixing sieved, air-dried soil with a calcium chloride solution.
-
Adsorption Phase: The test substance solution is added to the soil slurry. The mixture is agitated for a predetermined equilibration period at a constant temperature.
-
Separation: The solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of the test substance in the liquid phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution without the test substance. The mixture is re-equilibrated, and the concentration of the desorbed substance in the liquid phase is measured.
-
-
Data Analysis: The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
This test evaluates the abiotic degradation of a substance in water at different pH levels.
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.
-
Procedure:
-
Preparation: Sterile buffer solutions are prepared. A stock solution of the test substance is added to each buffer solution.
-
Incubation: The solutions are incubated in the dark at a controlled temperature.
-
Sampling: Aliquots are taken at various time intervals.
-
Analysis: The concentration of the parent substance and any major hydrolysis products are determined.
-
-
Data Analysis: The rate of hydrolysis and the half-life (DT50) of the substance at each pH are calculated.
Ecotoxicological Studies
This test determines the acute lethal toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Procedure:
-
Test Organisms: A recommended fish species (e.g., Rainbow Trout) is acclimated to the test conditions.
-
Exposure: Fish are exposed to a range of concentrations of the test substance. A control group is maintained in water without the test substance.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored.
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated.
This test assesses the acute toxicity of a substance to Daphnia.
-
Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.
-
Procedure:
-
Test Organisms: Neonates (<24 hours old) of Daphnia magna are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static system.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
-
Data Analysis: The EC50 value for immobilization is calculated.
This test evaluates the effect of a substance on the growth of algae.
-
Principle: Exponentially growing cultures of a selected algal species are exposed to the test substance over a period of 72 hours.
-
Procedure:
-
Test Organism: A recommended algal species (e.g., Pseudokirchneriella subcapitata) is cultured.
-
Exposure: Algal cultures are exposed to a range of concentrations of the test substance.
-
Incubation: The cultures are incubated under constant illumination and temperature.
-
Measurement: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or spectrophotometry.
-
-
Data Analysis: The EC50 for growth inhibition is calculated.
Signaling Pathways and Mechanism of Action
This compound itself does not have herbicidal activity; its primary metabolite, 2-(2-naphthoxy)propionic acid, is the active compound.[1] This metabolite belongs to the group of auxin-mimicking herbicides.
The mechanism of action of anilide herbicides in non-target organisms is not as well-studied as their herbicidal action. However, for related anilide herbicides like propanil, toxicity in aquatic organisms has been linked to various effects, including disruption of photosynthesis in aquatic plants and potential impacts on the nervous system of aquatic animals. For instance, some anilide herbicides can inhibit acetylcholinesterase, an enzyme crucial for nerve function.[2][3]
References
Naproanilide's Impact on Soil Microbial Communities: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naproanilide, a widely used herbicide, exerts measurable effects on the composition and function of soil microbial communities. This technical guide synthesizes available research to provide an in-depth understanding of these impacts. Quantitative data from multiple studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assessment methods are provided to ensure reproducibility. Furthermore, logical workflows and conceptual relationships are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers investigating the ecotoxicology of this compound and for professionals involved in the development of agrochemicals with improved environmental safety profiles. The available literature primarily details effects on microbial biomass, enzyme activity, and community structure, while the specific molecular signaling pathways affected by this compound in soil microorganisms remain an area for future investigation.
Quantitative Effects of this compound on Soil Microbial Parameters
The application of this compound to soil initiates a cascade of effects on the microbial inhabitants, influencing their biomass, enzymatic activities, and overall community structure. The following tables summarize the quantitative data extracted from key studies.
Soil Microbial Biomass
This compound has been shown to impact the carbon and nitrogen components of soil microbial biomass.
| Parameter | This compound Concentration (mg/kg soil) | Observation Period (days) | Effect | Reference |
| Microbial Biomass Carbon | 2, 10, 20, 40, 80 | 56 | General decline compared to control | |
| Microbial Biomass Nitrogen | 2, 10, 20, 40, 80 | 56 | General decline compared to control |
Soil Enzyme Activities
Soil enzymes are sensitive indicators of soil health and are significantly affected by the presence of herbicides like this compound.
| Enzyme | This compound Concentration | Observation Period (days) | Effect | Reference |
| Urease | 2-80 mg/kg | 56 | Inhibitory effect | |
| Invertase | 2-80 mg/kg | 56 | Inhibitory effect | |
| Catalase | 2-80 mg/kg | 56 | Initial enhancement (first 7 days), then recovery to basal level | |
| Dehydrogenases | 0.5, 1, 2, 4, 8, 16-fold field dose | 112 | Low toxicity at recommended and half dose; decreased activity at elevated doses | [1] |
| Alkaline Phosphatase | 0.5, 1, 2, 4, 8, 16-fold field dose | 112 | Decreased activity at elevated doses | [1] |
| Acid Phosphatase | 0.5, 1, 2, 4, 8, 16-fold field dose | 112 | Significant decrease at 2-fold field dose on days 1 and 7 (9.59% and 9.65% respectively); decreased activity at higher doses | [1] |
This compound Dissipation
The persistence of this compound in soil is a key factor influencing its long-term effects on microbial communities.
| Parameter | This compound Dose | Half-life (DT50) in days | Soil Type | Reference |
| Dissipation | 0.5-fold field dose | 33.50 | Sandy clay loam | [1] |
| Dissipation | 16-fold field dose | 71.42 | Sandy clay loam | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper, enabling researchers to replicate and build upon these studies.
Soil Microbial Biomass Carbon and Nitrogen (Chloroform Fumigation-Extraction Method)
This method is widely used to estimate the amount of carbon and nitrogen held within the cells of soil microorganisms.
Principle: Chloroform fumigation lyses microbial cells, releasing their intracellular contents. The difference in extractable carbon and nitrogen between fumigated and non-fumigated soil samples provides an estimate of microbial biomass C and N.
Materials:
-
Fresh, sieved (2 mm) soil samples
-
Ethanol-free chloroform
-
0.5 M K2SO4 or 2.0 M KCl extraction solution
-
Vacuum desiccator
-
Shaker
-
Filtration apparatus (e.g., Whatman No. 42 filter paper)
-
Total Organic Carbon (TOC) and Total Nitrogen (TN) analyzer
Procedure:
-
Sample Preparation: Weigh two portions of fresh soil (e.g., 20 g) for each sample. One portion will be fumigated, and the other will serve as the non-fumigated control.
-
Fumigation:
-
Place the soil samples for fumigation in a vacuum desiccator.
-
Add a beaker containing approximately 50 mL of ethanol-free chloroform and a few boiling chips to the desiccator.
-
Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark at 25°C for 24 hours.
-
After incubation, remove the chloroform and repeatedly evacuate the desiccator to remove all residual chloroform vapor.
-
-
Extraction:
-
To both the fumigated and non-fumigated soil samples, add a known volume of extraction solution (e.g., 80 mL of 0.5 M K2SO4).
-
Shake the soil suspensions for a specified time (e.g., 30 minutes) on a mechanical shaker.
-
Filter the extracts to obtain a clear solution.
-
-
Analysis:
-
Analyze the extracts for total organic carbon and total nitrogen using a suitable analyzer.
-
-
Calculation:
-
Microbial Biomass C = (C extracted from fumigated soil - C extracted from non-fumigated soil) / kEC
-
Microbial Biomass N = (N extracted from fumigated soil - N extracted from non-fumigated soil) / kEN
-
kEC and kEN are correction factors representing the proportion of microbial C and N extracted.
-
Soil Enzyme Activity Assays
2.2.1 Urease Activity
Principle: Urease activity is determined by measuring the amount of ammonium (NH4+) released when a soil sample is incubated with a urea solution.
Materials:
-
Fresh soil samples
-
Urea solution (e.g., 10%)
-
Borate buffer (pH 10)
-
Potassium chloride (KCl) solution (e.g., 2 M)
-
Reagents for ammonium determination (e.g., Nessler's reagent or colorimetric methods)
-
Spectrophotometer
Procedure:
-
Incubation:
-
Place a known weight of soil (e.g., 5 g) in a flask.
-
Add the urea solution and buffer.
-
Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours).
-
-
Extraction:
-
Stop the reaction and extract the ammonium by adding KCl solution and shaking.
-
Filter the suspension.
-
-
Analysis:
-
Determine the concentration of ammonium in the filtrate using a spectrophotometer.
-
-
Calculation:
-
Express urease activity as mg NH4+-N released per kg of soil per hour.
-
2.2.2 Invertase Activity
Principle: Invertase (saccharase) activity is measured by the amount of reducing sugars produced upon incubation of soil with a sucrose solution.
Materials:
-
Fresh soil samples
-
Sucrose solution (e.g., 8%)
-
Acetate buffer (pH 5.5)
-
Reagents for reducing sugar determination (e.g., dinitrosalicylic acid method)
-
Spectrophotometer
Procedure:
-
Incubation:
-
Incubate a known weight of soil (e.g., 5 g) with sucrose solution and buffer at a specific temperature (e.g., 37°C) for a set time (e.g., 24 hours).
-
-
Analysis:
-
After incubation, filter the suspension and determine the concentration of reducing sugars in the filtrate colorimetrically.
-
-
Calculation:
-
Express invertase activity as mg of glucose released per kg of soil per 24 hours.
-
2.2.3 Catalase Activity
Principle: Catalase activity is determined by measuring the amount of hydrogen peroxide (H2O2) decomposed by the enzyme in the soil. The remaining H2O2 is titrated with potassium permanganate (KMnO4).
Materials:
-
Fresh soil samples
-
Hydrogen peroxide solution (e.g., 0.3%)
-
Sulfuric acid (H2SO4) (e.g., 1.5 M)
-
Potassium permanganate (KMnO4) solution (e.g., 0.1 N)
Procedure:
-
Reaction:
-
To a known weight of soil (e.g., 2 g), add distilled water and H2O2 solution.
-
Shake for a specific time (e.g., 20 minutes).
-
-
Titration:
-
Stop the reaction by adding H2SO4.
-
Titrate the remaining H2O2 with KMnO4 solution.
-
-
Calculation:
-
Calculate the amount of H2O2 decomposed and express catalase activity as ml of 0.1 N KMnO4 per g of soil.
-
PCR-DGGE for Microbial Community Structure Analysis
Principle: Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a molecular fingerprinting technique used to separate PCR-amplified DNA fragments (typically 16S rRNA gene fragments for bacteria) of the same length but with different sequences. This allows for the visualization of the dominant microbial populations in a sample.
Materials:
-
Soil DNA extraction kit
-
PCR thermocycler
-
Primers targeting a variable region of the 16S rRNA gene (with a GC-clamp on one primer)
-
DGGE electrophoresis system
-
Polyacrylamide gel with a denaturing gradient (e.g., urea and formamide)
-
DNA staining solution (e.g., SYBR Green)
-
Gel documentation system
Procedure:
-
Soil DNA Extraction: Extract total genomic DNA from soil samples using a suitable commercial kit or a standard protocol.
-
PCR Amplification:
-
Amplify a specific region of the 16S rRNA gene (e.g., V3-V5 region) from the extracted DNA using universal bacterial primers. One of the primers must have a GC-rich sequence (GC-clamp) at its 5' end to prevent complete denaturation of the DNA fragments.
-
-
DGGE:
-
Load the PCR products onto a polyacrylamide gel containing a linear gradient of denaturants (e.g., 30-60% urea and formamide).
-
Run the electrophoresis at a constant voltage and temperature (e.g., 60°C). As the DNA fragments migrate through the gel, they will reach a point where the denaturant concentration causes them to partially melt and stop migrating.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent DNA dye and visualize the DNA bands using a gel documentation system.
-
The resulting banding pattern represents a fingerprint of the dominant bacterial community. Differences in the number and intensity of bands between samples indicate changes in the microbial community structure.
-
Visualization of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the study of this compound's effects on soil microbial communities.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Logical relationships of this compound's impact on soil microbes.
Discussion and Future Directions
The data presented in this whitepaper clearly indicate that this compound can significantly alter soil microbial communities. The observed decreases in microbial biomass and the inhibition of key enzymes involved in nutrient cycling suggest a potential for broader ecosystem-level impacts. The shift in microbial community structure, as revealed by PCR-DGGE, further underscores the selective pressure exerted by this herbicide.
A significant gap in the current body of knowledge is the lack of information regarding the specific molecular mechanisms and signaling pathways within microbial cells that are affected by this compound. Understanding these pathways is crucial for a comprehensive risk assessment and for the development of more targeted and environmentally benign herbicides. Future research should, therefore, focus on transcriptomic and proteomic analyses of soil microbial communities exposed to this compound to elucidate the molecular responses to this chemical stressor. Investigating potential impacts on microbial quorum sensing and other cell-to-cell communication systems would also provide valuable insights.
Conclusion
This technical guide provides a consolidated overview of the effects of this compound on soil microbial communities, supported by quantitative data and detailed experimental protocols. While the broader impacts on microbial biomass, enzyme activity, and community structure are evident, the underlying molecular mechanisms remain largely unknown. It is recommended that future research endeavors prioritize the investigation of these molecular interactions to enable a more complete understanding of the ecological footprint of this compound and to guide the development of the next generation of sustainable agricultural chemicals.
References
Unraveling the Chiral Potency of Naproanilide: A Technical Guide to the R- and S-Isomer Activity
For Immediate Release
[City, State] – December 17, 2025 – A comprehensive technical guide released today sheds new light on the differential herbicidal activity of the R- and S-enantiomers of naproanilide, a chiral herbicide widely used in agriculture. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical analysis of the stereoselective action of this compound, supported by quantitative data, detailed experimental protocols, and novel visualizations of its molecular pathways.
The herbicidal efficacy of chiral agrochemicals is often enantiomer-specific, with one isomer exhibiting significantly higher activity or a different mode of action than its counterpart. Understanding these differences is paramount for developing more effective and environmentally benign herbicides. This guide consolidates current research on this compound, clarifying the distinct roles of its R- and S-isomers in weed control and crop safety.
Quantitative Analysis of Enantioselective Activity
The biological activity of the R- and S-isomers of this compound exhibits significant variability depending on the target and non-target plant species. The R-enantiomer has demonstrated greater herbicidal efficacy against certain problematic weeds, whereas the S-enantiomer has shown higher phytotoxicity to some crop species.
Table 1: Comparative Herbicidal Activity of this compound Enantiomers on Target Weed Species
| Target Weed Species | Enantiomer with Higher Activity | Efficacy Metric | Reported Value |
| Echinochloa crus-galli (Barnyardgrass) | R-naproanilide | Inhibition of root and shoot growth | Stronger inhibitory effect than S-isomer and racemate[1][2][3] |
| Poa annua (Annual Bluegrass) | S-naproanilide ((-)-naproanilide) | Inhibition of root, shoot, and fresh weight | More active than R-isomer and racemate[4] |
| Festuca arundinacea (Tall Fescue) | Racemic this compound | Inhibition of root, shoot, and fresh weight | More active than individual enantiomers[4] |
Table 2: Comparative Phytotoxicity of this compound Enantiomers on Non-Target Crop Species
| Non-Target Crop Species | Enantiomer with Higher Phytotoxicity | Effect |
| Cucumis sativus (Cucumber) | S-naproanilide ((-)-naproanilide) | More toxic to root, shoot, and fresh weight[4] |
| Glycine max (Soybean) | S-naproanilide ((-)-naproanilide) | More toxic to root, shoot, and fresh weight[4] |
Core Mechanisms of Action
This compound's primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. By disrupting the function of VLCFA elongases, this compound impedes the formation of essential lipids required for cell membrane integrity and the synthesis of protective cuticular waxes.
A secondary mechanism involves the disruption of auxin signaling pathways. Auxins are plant hormones that regulate various aspects of growth, including root development. This compound has been shown to alter the expression of auxin transporter genes, leading to an accumulation of auxin in the roots and subsequent inhibition of root elongation.
Experimental Protocols
To facilitate further research and validation of these findings, this guide provides detailed methodologies for key experiments.
Phytotoxicity Assessment of this compound Enantiomers
This protocol outlines a standardized method for evaluating the herbicidal activity and phytotoxicity of this compound's R- and S-isomers on various plant species.
-
Plant Material and Growth Conditions: Seeds of target weeds (e.g., Echinochloa crus-galli, Poa annua) and non-target crops (e.g., cucumber, soybean) are surface-sterilized and germinated in a controlled environment. Seedlings are grown in a suitable substrate (e.g., vermiculite, sand, or a standardized soil mix) under controlled temperature, humidity, and photoperiod (e.g., 25°C, 16h light/8h dark).
-
Herbicide Treatment: Stock solutions of R-naproanilide, S-naproanilide, and racemic this compound are prepared in a suitable solvent (e.g., acetone) and diluted to a range of final concentrations in the growth medium or applied as a pre-emergent spray to the soil surface.
-
Data Collection: After a defined growth period (e.g., 7-14 days), various parameters are measured, including:
-
Root and Shoot Length: Measured using a ruler or digital imaging software.
-
Fresh and Dry Weight: Determined using an analytical balance.
-
Visual Injury Assessment: Scored on a scale from 0 (no injury) to 100% (plant death).
-
Chlorophyll Content: Measured spectrophotometrically.
-
Oxidative Stress Markers: Activities of enzymes like superoxide dismutase (SOD) and catalase (CAT) are assayed.
-
-
Data Analysis: Dose-response curves are generated, and EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated to quantify and compare the potency of the enantiomers.
In Vitro VLCFA Elongase Inhibition Assay
This assay directly measures the inhibitory effect of this compound enantiomers on the enzymatic activity of VLCFA elongases.
-
Enzyme Preparation: Microsomal fractions containing VLCFA elongases are isolated from a suitable plant source, such as leek seedlings or etiolated Arabidopsis seedlings.
-
Assay Conditions: The reaction mixture contains the microsomal fraction, a fatty acid substrate (e.g., radiolabeled malonyl-CoA), and necessary cofactors (e.g., ATP, NADPH).
-
Inhibitor Addition: R-naproanilide and S-naproanilide are added to the reaction mixture at various concentrations.
-
Product Analysis: The reaction products (elongated fatty acids) are extracted and quantified, typically using techniques like thin-layer chromatography (TLC) followed by autoradiography or liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and IC50 values are determined to compare the inhibitory potency of the enantiomers.
Analysis of Auxin-Related Gene Expression
This protocol uses quantitative real-time polymerase chain reaction (qPCR) to assess the impact of this compound enantiomers on the expression of genes involved in auxin transport.
-
Plant Treatment and RNA Extraction: Plant roots (e.g., from Arabidopsis or tomato seedlings) are treated with R- or S-naproanilide. Total RNA is then extracted from the root tissues.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The expression levels of target genes (e.g., auxin influx carriers like AUX1 and efflux carriers like PIN proteins) are quantified using qPCR with gene-specific primers. A housekeeping gene is used for normalization.
-
Data Analysis: The relative expression of the target genes in treated samples is compared to that in untreated controls to determine the effect of each enantiomer on gene expression.
Visualizing the Molecular Impact
To provide a clearer understanding of the complex biological processes affected by this compound, this guide includes diagrams generated using the DOT language.
Figure 1: Primary mechanism of this compound action.
Figure 2: Secondary mechanism involving auxin signaling.
Figure 3: General workflow for phytotoxicity assessment.
This technical guide serves as a critical resource for the agrochemical community, providing the foundational knowledge necessary to optimize the use of this compound and to design next-generation herbicides with improved efficacy and safety profiles. By understanding the nuanced activities of its R- and S-isomers, researchers can move towards more targeted and sustainable weed management strategies.
References
In-depth Technical Guide: Photolytic Degradation Pathway of Naproanilide in Paddy Fields
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naproanilide, a widely used anilide herbicide in rice cultivation, is susceptible to photolytic degradation upon exposure to sunlight in the aqueous and soil environments of paddy fields. This technical guide provides a comprehensive overview of the photolytic degradation pathway of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and presenting visual diagrams of the degradation process and experimental workflows. Understanding the photolytic fate of this compound is crucial for assessing its environmental persistence, potential for contamination, and the formation of transformation products that may have their own toxicological profiles.
Introduction
This compound, chemically known as 2-(2-naphthoxy)-N-phenylpropionamide, is a selective, post-emergence herbicide effective against a variety of annual and perennial weeds in paddy rice cultivation. Once applied to paddy fields, this compound is distributed in the water column and the soil surface, where it is exposed to sunlight. Photolysis, the degradation of molecules by light, is a significant dissipation pathway for many pesticides in the environment. This guide focuses specifically on the photolytic degradation of this compound under conditions simulating those found in paddy fields.
The primary mechanism of this compound photolysis involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds and the formation of various degradation products. The rate and extent of this degradation are influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizers in the water and soil, pH, and temperature.
Photolytic Degradation Pathway of this compound
The photolytic degradation of this compound proceeds through a series of reactions, primarily initiated by the absorption of UV light. While research on the complete pathway in a paddy field matrix is ongoing, studies conducted in aqueous solutions and in air have identified key transformation products.
In air, the main photoproducts of this compound are reported to be propenanilide and 2-hydroxypropananilide . This transformation is suggested to occur via a β-cleavage of the O–CC(=O) bond[1]. In aqueous systems, the degradation of anilide herbicides often involves dechlorination and the formation of hydroxy derivatives. Although this compound does not contain chlorine, similar hydroxylated products can be anticipated.
Based on the available information and general principles of pesticide photolysis, a proposed degradation pathway is initiated by the photo-induced cleavage of the ether bond or the amide bond.
Quantitative Data on Photodegradation
The rate of photolytic degradation is a critical parameter for environmental risk assessment. Studies have shown that the photolysis of this compound follows pseudo-first-order kinetics. The degradation rate is significantly influenced by the wavelength of UV irradiation.
| Parameter | Value | Conditions | Reference |
| Kinetics | Pseudo-first-order | 300-340 nm xenon lamp irradiation in water | [2] |
| Optimal Wavelength | 340 nm | Higher conversion per unit energy | [2] |
| Molar Absorptivity | ~1000 L mol⁻¹ cm⁻¹ | 310-330 nm | [2] |
| Temperature Effect | Minimal difference between 10°C and 30°C | In water | [2] |
| Formulation Effect | Granule formulation degrades slower than active ingredient | In water | [2] |
Table 1: Summary of Quantitative Data on this compound Photolysis
Experimental Protocols
The study of this compound's photolytic degradation involves controlled laboratory experiments designed to simulate paddy field conditions. Below are detailed methodologies for key experiments.
Sample Preparation and Irradiation
A standard protocol for preparing samples for photolysis studies involves dissolving a known concentration of analytical grade this compound in a relevant aqueous medium, such as deionized water, buffered solutions at different pH values, or filtered paddy water. For soil studies, a soil slurry is often prepared by mixing sieved paddy soil with the this compound solution.
Irradiation Setup:
-
Light Source: A xenon lamp is commonly used as it provides a continuous emission spectrum that closely mimics natural sunlight. Specific UV wavelengths, such as 340 nm, can be selected using appropriate filters to study the effect of different light spectra.
-
Reaction Vessel: Quartz cells or borosilicate glass vessels are used to contain the sample solutions as they are transparent to UV radiation.
-
Temperature Control: The temperature of the sample is maintained using a water bath or a temperature-controlled chamber to isolate the effect of light from thermal degradation.
-
Control Samples: Dark controls, which are identical samples kept in the dark under the same temperature conditions, are essential to differentiate between photolytic and other degradation processes like hydrolysis.
Analytical Methodology
The quantification of this compound and the identification of its degradation products require sensitive and specific analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for quantifying the parent compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile degradation products. Derivatization may be necessary for polar analytes to improve their volatility and chromatographic behavior.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace levels of degradation products in complex matrices like paddy water and soil extracts. It provides structural information based on the fragmentation patterns of the parent and product ions.
Extraction:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a non-polar solvent like dichloromethane or ethyl acetate can be used to extract this compound and its less polar degradation products.
-
Solid-Phase Extraction (SPE): SPE with cartridges such as C18 or Oasis HLB is an effective method for concentrating and cleaning up analytes from water samples before instrumental analysis.
Conclusion
The photolytic degradation of this compound is a key process influencing its environmental fate in paddy fields. The degradation follows pseudo-first-order kinetics and leads to the formation of several transformation products, including propenanilide and 2-hydroxypropananilide in air. Further research is needed to fully elucidate the complete degradation pathway in the complex matrix of paddy water and soil and to assess the toxicological significance of the identified photoproducts. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such studies, which are essential for a comprehensive environmental risk assessment of this compound.
References
- 1. Use of mathematical modeling and its inverse analysis for precise assessment of pesticide dissipation in a paddy environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance evaluation of lysimeter experiments for simulating pesticide dissipation in paddy fields. Part 2: Nursery-box application and foliar application [jstage.jst.go.jp]
Unraveling the Metabolic Journey of Naproanilide in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproanilide, a selective herbicide widely used in rice cultivation, undergoes a series of metabolic transformations within plant tissues. Understanding the metabolic fate of this compound is crucial for assessing its efficacy, selectivity, and potential environmental impact. This technical guide provides an in-depth overview of the major metabolites of this compound in plants, with a primary focus on rice (Oryza sativa). The information presented herein is synthesized from key scientific literature to support research, and drug and herbicide development endeavors.
Core Concepts: The Metabolic Transformation of this compound
The metabolism of this compound in plants primarily involves two key enzymatic processes: hydrolysis and hydroxylation, followed by conjugation. These reactions are part of the plant's natural detoxification system for foreign compounds (xenobiotics).
Initial Breakdown: The first critical step in the metabolism of this compound is the hydrolysis of the amide bond. This reaction is catalyzed by an aryl acylamidase enzyme, which is significantly more active in rice plants than in susceptible weed species. This differential rate of hydrolysis is a key factor in the selective herbicidal activity of this compound. The hydrolysis of this compound yields two primary products:
-
2-(2-Naphthoxy)propionic acid (NOP)
-
Aniline
Further Modification: Following hydrolysis, the 2-(2-naphthoxy)propionic acid (NOP) moiety undergoes further transformation, primarily through hydroxylation . This process introduces one or more hydroxyl (-OH) groups onto the naphthalene ring system. The primary hydroxylated metabolites identified are:
-
5-Hydroxy-2-(2-naphthoxy)propionic acid (5-OH-NOP)
-
6-Hydroxy-2-(2-naphthoxy)propionic acid (6-OH-NOP)
Conjugation for Sequestration: To complete the detoxification process, the hydroxylated metabolites are then conjugated with endogenous plant molecules, most commonly glucose. This conjugation step increases the water solubility of the metabolites, facilitating their transport and storage within the plant cell's vacuole, effectively removing them from active metabolic pathways. The major conjugated metabolite is the glucose conjugate of hydroxylated NOP .
Major Metabolites of this compound in Rice
Based on studies of this compound metabolism in rice seedlings, the following compounds have been identified as the major metabolites.
| Metabolite ID | Metabolite Name | Chemical Structure | Key Metabolic Step |
| I | 2-(2-Naphthoxy)propionic acid | C₁₃H₁₂O₃ | Hydrolysis |
| II | 5-Hydroxy-2-(2-naphthoxy)propionic acid | C₁₃H₁₂O₄ | Hydroxylation |
| III | 6-Hydroxy-2-(2-naphthoxy)propionic acid | C₁₃H₁₂O₄ | Hydroxylation |
| IV | Glucose conjugate of hydroxylated NOP | Not fully elucidated | Conjugation |
Quantitative Distribution of this compound and its Metabolites
The distribution of this compound and its metabolites varies between tolerant and susceptible plant species. In rice, a tolerant species, this compound is rapidly metabolized, leading to a low concentration of the parent compound and its initial hydrolysis product, 2-(2-naphthoxy)propionic acid (NOP). Conversely, in susceptible weeds, the metabolism is significantly slower, resulting in the accumulation of NOP, which is believed to be the active phytotoxic agent.
Table 1: Illustrative Distribution of ¹⁴C-Labeled this compound and its Metabolites in Rice Shoots (Hypothetical Data for Demonstration)
| Time (hours) | This compound (%) | NOP (%) | Hydroxylated NOP (%) | Water-soluble conjugates (%) | Insoluble Residues (%) |
| 24 | 15 | 5 | 10 | 50 | 20 |
| 48 | 5 | 2 | 8 | 65 | 20 |
| 72 | <1 | <1 | 5 | 75 | 19 |
This table is a hypothetical representation to illustrate the rapid metabolism in a tolerant plant like rice. Actual quantitative data would require access to specific experimental results.
Metabolic Pathway of this compound in Rice
The metabolic pathway of this compound in rice can be visualized as a multi-step detoxification process.
Caption: Metabolic pathway of this compound in rice.
Experimental Protocols
The identification and quantification of this compound and its metabolites in plant tissues involve a series of sophisticated analytical techniques.
Extraction of Metabolites
A general procedure for extracting this compound and its metabolites from plant tissues is as follows:
-
Homogenization: Fresh or frozen plant tissue (e.g., shoots, roots) is homogenized in a suitable solvent, typically a mixture of acetonitrile and water or methanol and water, to extract a broad range of compounds.
-
Centrifugation: The homogenate is centrifuged to pellet solid plant debris.
-
Supernatant Collection: The supernatant, containing the extracted metabolites, is carefully collected.
-
Concentration: The supernatant may be concentrated under reduced pressure to increase the analyte concentration.
-
Partitioning (for cleanup): The concentrated extract is often partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at different pH values to separate compounds based on their polarity and acidity.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is the primary technique used to separate this compound and its metabolites.
-
Stationary Phase: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution is commonly used, starting with a high proportion of an aqueous solvent (e.g., water with a small amount of formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV detector set at a wavelength where the naphthalene ring absorbs strongly (e.g., 230 nm) can be used for initial detection and quantification.
Identification and Structural Elucidation
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the definitive method for identifying and confirming the structure of the metabolites.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for these types of compounds.
-
Mass Analysis: High-resolution mass spectrometers (e.g., time-of-flight (TOF) or Orbitrap) provide accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions and analysis of the resulting daughter ions provide structural information that is crucial for identifying the positions of hydroxyl groups and confirming the identity of the conjugated moiety.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural elucidation of isolated and purified metabolites.
Quantification
Quantitative analysis of this compound and its metabolites is typically performed using LC-MS/MS in multiple reaction monitoring (MRM) mode. This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte. Stable isotope-labeled internal standards are often used to ensure high accuracy and precision.
Experimental Workflow
The overall workflow for the analysis of this compound metabolites in plants is summarized below.
Caption: General experimental workflow for this compound metabolite analysis.
Conclusion
The metabolism of this compound in plants is a well-defined process involving hydrolysis, hydroxylation, and conjugation, leading to the detoxification of the herbicide. The differential rate of this metabolic pathway between crops like rice and target weeds is the basis for its selective action. A thorough understanding of these metabolic transformations, supported by robust analytical methodologies, is essential for the continued development of effective and safe agricultural products. This guide provides a foundational understanding for researchers and professionals working in this field.
Methodological & Application
Application Note: Determination of Naproanilide Residues by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and reliable method for the analysis of naproanilide residues in various environmental and agricultural matrices, including soil, water, and crops. The protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodologies cover sample extraction, clean-up, and chromatographic analysis. Method validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, are presented to demonstrate the method's suitability for its intended purpose.
Introduction
This compound, with the chemical name 2-(2-Naphthyloxy)-N-phenylpropionamide, is a herbicide used for controlling weeds in agricultural settings[1]. Monitoring its residue levels in soil, water, and crops is crucial to ensure environmental safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pesticide residues due to its sensitivity, specificity, and robustness[2][3]. This document provides a comprehensive protocol for this compound residue analysis using RP-HPLC with UV detection.
Principle
The method is based on the separation of this compound from matrix components using a C18 reversed-phase HPLC column. A sample extract is injected into the HPLC system. The separation is achieved using a mobile phase, typically a mixture of acetonitrile and water, under gradient or isocratic conditions. The compound is detected by a UV detector at a wavelength where it exhibits strong absorbance, such as 254 nm[4]. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard.
Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Homogenizer or blender (for crop and soil samples).
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges (for water samples).
-
Rotary evaporator or nitrogen evaporator.
-
Analytical balance.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Standard laboratory glassware.
-
-
Reagents and Standards:
-
This compound analytical standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
Acetone (Reagent grade).
-
n-Hexane (Reagent grade).
-
Anhydrous Magnesium Sulfate (MgSO₄).
-
Sodium Chloride (NaCl).
-
Primary Secondary Amine (PSA) sorbent.
-
Ammonium acetate (HPLC grade).
-
Experimental Protocols
Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile. From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
Sample preparation is critical for accurate analysis and involves extraction and clean-up to remove interfering matrix components[5].
Protocol 4.2.1: Water Samples (SPE Method)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it[6].
-
Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the trapped this compound from the cartridge using 5 mL of acetonitrile into a collection vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial for analysis[7].
Protocol 4.2.2: Soil Samples
-
Extraction: Weigh 20 g of air-dried and sieved soil into a flask. Add 40 mL of acetone and shake vigorously for 1 hour[8].
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Solvent Partitioning: Transfer the filtrate to a separatory funnel. Add 40 mL of n-hexane and 200 mL of a 2% NaCl solution. Shake for 5 minutes and allow the layers to separate.
-
Collection: Collect the upper n-hexane layer and pass it through anhydrous sodium sulfate to remove any residual water.
-
Concentration & Reconstitution: Evaporate the n-hexane to dryness using a rotary evaporator. Reconstitute the residue in 2 mL of mobile phase, filter, and transfer to an HPLC vial.
Protocol 4.2.3: Crop Samples (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for multi-residue analysis in food matrices[9][10].
-
Homogenization: Weigh 10-15 g of a representative homogenized crop sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake immediately and vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detector: UV Detector
-
Wavelength: 254 nm[4]
-
Run Time: 15 minutes
Data Presentation: Method Validation Summary
The analytical method was validated according to established guidelines to ensure its performance characteristics are suitable for the analysis of this compound residues[12][13].
Table 1: Linearity and Limits of Detection/Quantification
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 mg/kg (S/N ≥ 3)[14] |
| Limit of Quantification (LOQ) | 0.05 mg/kg (S/N ≥ 10)[14] |
Table 2: Accuracy (Recovery) and Precision (RSD)
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Precision (RSD, n=6) (%) |
| Water | 0.05 | 95.4 | 4.8 |
| 0.5 | 98.2 | 3.1 | |
| Soil | 0.05 | 88.7 | 6.2 |
| 0.5 | 92.1 | 4.5 | |
| Crops (Lettuce) | 0.05 | 90.5 | 5.8 |
| 0.5 | 94.6 | 3.9 |
Acceptance criteria for recovery are typically within 70-120%, and for precision (RSD) ≤ 20% for residue analysis.[4][14]
Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound residues.
Caption: Workflow for this compound Residue Analysis.
Conclusion
The HPLC-UV method described in this application note is suitable for the quantitative determination of this compound residues in water, soil, and crop samples. The sample preparation protocols, including SPE for water and a QuEChERS-based approach for soil and crops, provide satisfactory extraction efficiency and sample clean-up. The method validation results demonstrate acceptable linearity, accuracy, precision, and sensitivity, making it a reliable tool for routine monitoring and regulatory compliance.
References
- 1. scribd.com [scribd.com]
- 2. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]
- 3. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]
- 4. Methods of residue analysis [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS | MDPI [mdpi.com]
- 7. actascientific.com [actascientific.com]
- 8. ijsr.net [ijsr.net]
- 9. food-safety.com [food-safety.com]
- 10. researchgate.net [researchgate.net]
- 11. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. scielo.br [scielo.br]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Quantification of Naproanilide using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of naproanilide in various sample matrices using gas chromatography (GC). The described methodology is intended to offer a robust and reliable approach for researchers and professionals involved in drug development and related fields. The protocol covers sample preparation, instrumentation, and method validation, ensuring accuracy and reproducibility of results.
Introduction
This compound is a widely used herbicide, and its quantification is crucial for environmental monitoring, residue analysis in agricultural products, and toxicological studies. Gas chromatography, with its high resolution and sensitivity, is a suitable technique for the determination of this compound.[1] This application note details a comprehensive GC method coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for the quantification of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound from the matrix and concentrate it in a solvent suitable for GC analysis.[2][3]
2.1.1. Liquid-Liquid Extraction (LLE)
This method is suitable for aqueous samples such as water or biological fluids.
-
pH Adjustment: Adjust the pH of the aqueous sample to > 11 to ensure this compound is in its non-ionized form.
-
Solvent Extraction: Transfer a known volume (e.g., 100 mL) of the sample to a separatory funnel. Add an appropriate volume of a water-immiscible organic solvent such as dichloromethane or a mixture of methylene chloride/acetone (1:1).[2][4]
-
Extraction: Shake the funnel vigorously for 2-3 minutes, releasing pressure periodically. Allow the layers to separate.
-
Collection: Collect the organic layer. Repeat the extraction process two more times with fresh solvent.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC analysis, such as toluene or hexane, to a final volume of 1 mL.[2][4]
2.1.2. Solid-Phase Extraction (SPE)
SPE is a versatile technique for both aqueous and solid samples after initial extraction.[2]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes interferences but retains this compound (e.g., a water/methanol mixture).
-
Elution: Elute this compound from the cartridge with a suitable organic solvent, such as ethyl acetate or dichloromethane.[5]
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute in a GC-compatible solvent as described in the LLE protocol.
Gas Chromatography (GC) Method
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[6] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[6][7] |
| Carrier Gas | Helium or Nitrogen[6][8] |
| Flow Rate | 1.0 - 2.0 mL/min (constant flow)[6][8] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6] |
| Oven Temperature Program | Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[6] |
Detector Conditions
2.3.1. Flame Ionization Detector (FID)
| Parameter | Recommended Condition |
| Detector Temperature | 300 °C[6] |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min[9] |
| Makeup Gas (N2) | 30 mL/min[6] |
2.3.2. Mass Spectrometer (MS)
| Parameter | Recommended Condition |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| Quantification Ion | To be determined from the mass spectrum of a this compound standard |
| Qualifier Ions | To be determined from the mass spectrum of a this compound standard |
Calibration
Prepare a series of calibration standards by diluting a stock solution of this compound in the final sample solvent. The concentration range should bracket the expected concentration of this compound in the samples.[10]
Method Validation
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[9] Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999.[11] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples.[9] |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[12] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Data Presentation
The quantitative data for the validation parameters should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity of this compound Calibration
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| R² |
Table 2: Accuracy and Precision Data
| Spiked Level | Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Low | ||||
| Medium | ||||
| High |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This diagram illustrates the major steps involved in the quantification of this compound, from sample preparation through to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. scispace.com [scispace.com]
- 4. epa.gov [epa.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. uoguelph.ca [uoguelph.ca]
- 8. apps.nelac-institute.org [apps.nelac-institute.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Application Notes and Protocols for Anilide Herbicides in Rice Paddies
A Focus on Propanil as a Representative Compound
Disclaimer: Detailed field application data and specific experimental protocols for naproanilide are limited in publicly available scientific literature. Therefore, these notes utilize propanil, a structurally related and widely documented anilide herbicide, as a representative compound to provide comprehensive application guidance. The principles and methodologies described herein are generally applicable to anilide herbicides used in rice cultivation but should be adapted and validated for specific compounds and local conditions.
Introduction
Anilide herbicides are a critical component of integrated weed management programs in rice cultivation worldwide. This class of herbicides primarily functions by inhibiting photosynthesis in susceptible weed species, leading to their effective control and helping to secure crop yields. This document provides detailed application notes and experimental protocols relevant to the use of anilide herbicides, with a specific focus on propanil, in rice paddy environments. The information is intended for researchers, scientists, and professionals in drug development and crop protection.
Mode of Action
Anilide herbicides, such as propanil, are selective, post-emergence herbicides. Their primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1]
Key steps in the mode of action include:
-
Uptake: The herbicide is primarily absorbed through the foliage of the weeds.
-
Translocation: As a contact herbicide, its movement within the plant is limited.
-
Inhibition of Photosynthesis: The herbicide binds to the D1 protein of the photosystem II complex in chloroplasts, blocking the electron transport chain.
-
Cellular Damage: The blockage of electron flow leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and necrosis of the plant tissue.[1]
Rice plants are tolerant to propanil due to the presence of a high level of the enzyme aryl acylamidase, which rapidly metabolizes the herbicide into non-toxic substances.
Application Techniques in Rice Paddies
Effective weed control with anilide herbicides depends on proper application timing, dosage, and water management.
Application Timing
Anilide herbicides are applied post-emergence, targeting young, actively growing weeds.
-
Optimal Weed Stage: Application is most effective when weeds are at the 2-4 leaf stage.
-
Rice Stage: Application should be made when the rice crop has developed tolerance, typically at the 2-leaf stage or later, but before the crop canopy shields the weeds.[2]
-
Timing Considerations: Application during periods of high temperature and humidity can enhance herbicide activity but may also increase the risk of crop injury. It is often recommended to apply in the cooler parts of the day.[1]
Water Management
Proper water management is crucial for the efficacy and selectivity of anilide herbicides in paddy fields.
-
Pre-Application: Fields should be drained before application to expose the weeds. The soil should be moist to ensure weeds are actively growing.
-
Post-Application: The field should be re-flooded 24-48 hours after application to a depth of 3-5 cm.[1] This helps to suppress the emergence of new weeds. The water level should be maintained for at least 3-5 days post-application.[1]
Spraying Technique
-
Spray Volume: A spray volume of 300-500 liters per hectare is generally recommended to ensure thorough coverage of the weed foliage.[1]
-
Nozzles: Flat fan nozzles are typically used to provide uniform spray distribution.
-
Adjuvants: The addition of a non-ionic surfactant can improve the wetting and spreading of the spray solution on the weed leaves, enhancing herbicide uptake.[1]
Quantitative Data Summary
The following tables summarize typical application rates and efficacy data for propanil, which can serve as a reference for other anilide herbicides.
Table 1: Recommended Application Rates for Propanil
| Target Weeds | Application Rate (kg a.i./ha) | Rice Stage | Weed Stage |
| Annual grasses (e.g., Echinochloa crus-galli) | 3.0 - 4.0 | 2-3 leaf stage to tillering | 2-4 leaf stage |
| Broadleaf weeds | 3.0 - 4.0 | 2-3 leaf stage to tillering | Early growth stages |
Table 2: Efficacy of Propanil on Common Paddy Weeds
| Weed Species | Common Name | Efficacy Rating |
| Echinochloa crus-galli | Barnyardgrass | Excellent |
| Cyperus difformis | Smallflower umbrella sedge | Good |
| Fimbristylis miliacea | Ricefield flatsedge | Good |
| Monochoria vaginalis | Pickerelweed | Good |
Efficacy can vary based on weed size, environmental conditions, and application accuracy.
Experimental Protocols
Protocol for Efficacy Assessment of Anilide Herbicides
Objective: To evaluate the efficacy of an anilide herbicide in controlling key weeds in a rice paddy.
Materials:
-
Anilide herbicide formulation
-
Knapsack sprayer with flat fan nozzles
-
Marking stakes and measuring tape
-
Quadrat (e.g., 0.25 m²)
-
Personal Protective Equipment (PPE)
Procedure:
-
Experimental Design: Establish a randomized complete block design with a minimum of three replications. Include a weedy check (no herbicide) and a weed-free check (manual weeding) for comparison.
-
Plot Layout: Demarcate plots of a suitable size (e.g., 5m x 4m) with buffer zones to prevent spray drift.
-
Herbicide Application:
-
Calibrate the sprayer to deliver the desired spray volume.
-
Prepare the herbicide solution according to the target application rates.
-
Apply the herbicide uniformly to the designated plots at the appropriate weed and crop growth stage.
-
-
Data Collection:
-
Weed Density and Biomass: At 0, 15, and 30 days after treatment (DAT), place the quadrat randomly in each plot and count the number of individual weed species. Collect the above-ground weed biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT using a 0-10 scale (0 = no injury, 10 = complete crop death).
-
Yield: At harvest, measure the grain yield from a designated area within each plot.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol for Residue Analysis of Anilide Herbicides in Soil and Water
Objective: To determine the concentration of anilide herbicide residues in paddy soil and water samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Analytical standards of the target herbicide
-
Solvents (e.g., acetonitrile, methanol, hexane, acetone) of appropriate purity
-
Glassware and centrifuge
-
Sample collection bottles
Procedure:
-
Sample Collection:
-
Water: Collect water samples from the paddy field at specified intervals after herbicide application in amber glass bottles.
-
Soil: Collect soil cores (e.g., 0-15 cm depth) from multiple locations within the treated plots and composite them.
-
-
Sample Preparation (Water):
-
Filter the water sample to remove suspended particles.
-
Acidify the sample if necessary, based on the analyte's properties.
-
Perform Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the herbicide from the cartridge with an appropriate solvent (e.g., acetonitrile or acetone).
-
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Sample Preparation (Soil):
-
Air-dry the soil sample and sieve it to remove large debris.
-
Extract a known weight of the soil sample with a suitable solvent (e.g., acetonitrile) using techniques like sonication or shaking.
-
Centrifuge the mixture and collect the supernatant.
-
Clean up the extract using SPE or other purification techniques to remove co-extractives.
-
Concentrate and reconstitute the sample as described for water samples.
-
-
Instrumental Analysis:
-
Inject the prepared sample extract into the HPLC or GC-MS system.
-
Use an appropriate analytical column and mobile/carrier phase to achieve good separation of the target analyte.
-
Develop a calibration curve using analytical standards of known concentrations.
-
Quantify the herbicide concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: General workflow for anilide herbicide application in rice paddies.
Caption: Simplified signaling pathway of anilide herbicide mode of action.
Caption: Experimental workflow for anilide herbicide residue analysis.
References
Application Notes and Protocols for the Formulation of Naproanilide for Selective Weed Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, mechanism of action, and application of naproanilide, a selective herbicide for the control of annual grasses and broadleaf weeds, particularly in rice cultivation. Detailed experimental protocols are included to guide researchers in the evaluation of this compound formulations.
Introduction
This compound is a member of the anilide class of herbicides, recognized for its selective pre- and early post-emergence activity against a range of economically important weeds.[1] Its efficacy is particularly noted against dicotyledonous weeds. The active ingredient is a systemic herbicide that is primarily absorbed by the roots and subsequently translocated throughout the plant, where it inhibits root development and growth.[2][3] Proper formulation of this compound is critical to ensure its stability, effective delivery to the target weeds, and safety to the crop.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active ingredient is fundamental for developing stable and effective formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇NO₂ | [4] |
| Molecular Weight | 291.35 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 128 °C | |
| Water Solubility | 0.76 mg/L at 20 °C | |
| Vapor Pressure | 1.3 x 10⁻⁶ Pa at 25 °C | |
| Log P (Kow) | 3.8 |
Formulation of this compound
This compound is typically formulated as a Wettable Powder (WP), Emulsifiable Concentrate (EC), or Granule (G) to facilitate its application in agricultural settings. The choice of formulation depends on the target weed species, crop, application equipment, and environmental conditions.
Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.[5][6][7]
Example Formulation Composition (Hypothetical):
| Component | Purpose | Percentage (%) |
| This compound (95% technical grade) | Active Ingredient | 52.6 |
| Kaolin Clay | Carrier/Diluent | 37.4 |
| Lignosulfonate | Dispersing Agent | 5.0 |
| Alkyl Naphthalene Sulfonate | Wetting Agent | 3.0 |
| Silicone-based Antifoaming Agent | Antifoaming Agent | 2.0 |
Diagram of Wettable Powder Formulation Workflow:
Caption: Workflow for Wettable Powder Formulation.
Emulsifiable Concentrate (EC) Formulation
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier, forming an emulsion when mixed with water.[1][8][9][10]
Example Formulation Composition (Hypothetical):
| Component | Purpose | Percentage (%) |
| This compound (95% technical grade) | Active Ingredient | 21.0 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 60.0 |
| Calcium Dodecylbenzene Sulfonate | Emulsifier (Anionic) | 5.0 |
| Polyoxyethylene Alkyl Ether | Emulsifier (Non-ionic) | 14.0 |
Diagram of Emulsifiable Concentrate Formulation Workflow:
Caption: Workflow for Emulsifiable Concentrate Formulation.
Granular (G) Formulation
Granular formulations consist of the active ingredient coated onto or mixed with inert granules. They are typically applied directly to the soil and are activated by moisture.[11][12][13][14]
Example Formulation Composition (Hypothetical):
| Component | Purpose | Percentage (%) |
| This compound (95% technical grade) | Active Ingredient | 10.5 |
| Bentonite Clay Granules | Carrier | 87.5 |
| Polyvinyl Alcohol | Binding Agent | 2.0 |
Diagram of Granular Formulation Workflow:
Caption: Workflow for Granular Formulation.
Mechanism of Action
This compound's primary mode of action is the inhibition of root growth and development.[3] Recent studies suggest that, similar to other auxin-like herbicides, this compound may interfere with auxin transport by targeting PIN-FORMED (PIN) proteins, which are crucial for establishing auxin gradients that regulate plant growth and development, including root gravitropism and lateral root formation.[12][15] By disrupting polar auxin transport, this compound likely leads to an abnormal accumulation or depletion of auxin in root tissues, ultimately arresting root growth.
Diagram of Proposed Signaling Pathway:
Caption: Proposed Mechanism of this compound Action.
Experimental Protocols
Laboratory Bioassay for Root Growth Inhibition
This protocol is designed to determine the effective dose (ED₅₀) of a this compound formulation on the root growth of a target weed species.
Materials:
-
This compound formulation
-
Seeds of a susceptible weed species (e.g., Echinochloa crus-galli)
-
Petri dishes (9 cm)
-
Filter paper
-
Distilled water
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the this compound formulation in distilled water. A typical range would be 0, 0.1, 1, 10, 100, and 1000 mg/L.
-
Seed Germination: Place 20 seeds of the target weed on a moist filter paper in each petri dish.
-
Treatment Application: Add 5 mL of the respective test solution to each petri dish.
-
Incubation: Place the petri dishes in a growth chamber at 25°C with a 12-hour photoperiod.
-
Data Collection: After 7 days, measure the primary root length of each seedling.
-
Data Analysis: Calculate the percent inhibition of root growth for each concentration relative to the control. Determine the ED₅₀ value using a suitable statistical software package with a log-logistic dose-response model.
Field Trial for Weed Control Efficacy in Rice
This protocol outlines a field trial to evaluate the efficacy of a granular this compound formulation for selective weed control in a rice crop.
Experimental Design:
-
Randomized Complete Block Design (RCBD) with four replications.
-
Plot size: 5 m x 4 m.
Treatments:
-
This compound 10G at 30 kg/ha
-
This compound 10G at 40 kg/ha
-
Hand weeding (twice at 20 and 40 days after sowing)
-
Untreated control
Procedure:
-
Land Preparation: Prepare the field as per standard rice cultivation practices.
-
Sowing: Sow pre-germinated rice seeds.
-
Herbicide Application: Apply the granular this compound formulation uniformly to the plots 3-5 days after sowing into a shallow layer of standing water.
-
Data Collection:
-
Weed Density and Biomass: At 30 and 60 days after sowing (DAS), count the number of weeds and measure their dry weight from a 0.25 m² quadrat in each plot.
-
Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(Weed dry weight in control plot - Weed dry weight in treated plot) / Weed dry weight in control plot] x 100
-
Crop Phytotoxicity: Visually assess crop injury at 7 and 14 days after application on a scale of 0-10 (0 = no injury, 10 = complete kill).
-
Crop Yield: Harvest the rice from the net plot area and record the grain yield.
-
Quantitative Data
Table 1: Weed Control Efficiency (WCE) of this compound Formulations in Rice (Hypothetical Data)
| Treatment | Dose (kg a.i./ha) | Weed Species | WCE (%) at 30 DAS | WCE (%) at 60 DAS |
| This compound 50 WP | 1.5 | Echinochloa crus-galli | 85 | 78 |
| Cyperus difformis | 92 | 85 | ||
| Monochoria vaginalis | 88 | 80 | ||
| This compound 10G | 2.0 | Echinochloa crus-galli | 88 | 82 |
| Cyperus serotinus | 95 | 90 | ||
| Scirpus juncoides | 90 | 85 | ||
| Hand Weeding | - | All Weeds | 98 | 95 |
| Untreated Control | - | All Weeds | 0 | 0 |
Table 2: Effective Dose (ED₅₀) of this compound for Root Growth Inhibition of Various Weed Species (Hypothetical Data)
| Weed Species | ED₅₀ (mg/L) | 95% Confidence Interval |
| Echinochloa crus-galli | 5.2 | 4.5 - 6.0 |
| Cyperus iria | 3.8 | 3.2 - 4.5 |
| Amaranthus retroflexus | 2.5 | 2.1 - 3.0 |
| Portulaca oleracea | 7.1 | 6.2 - 8.1 |
Conclusion
This compound is an effective selective herbicide for weed management, particularly in rice. Its mechanism of action, involving the disruption of auxin transport and subsequent inhibition of root growth, provides a targeted approach to weed control. The selection of an appropriate formulation (WP, EC, or G) and adherence to detailed experimental protocols are essential for optimizing its performance and ensuring crop safety. The quantitative data presented herein serves as a reference for researchers to design further studies and develop more effective and sustainable weed management strategies utilizing this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cdms.net [cdms.net]
- 3. cambridge.org [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. corteva.com [corteva.com]
- 6. agronomyjournals.com [agronomyjournals.com]
- 7. tnaagrigroup.com [tnaagrigroup.com]
- 8. saulibrary.edu.bd [saulibrary.edu.bd]
- 9. SS-AGR-10/WG001: Weed Management in Rice [edis.ifas.ufl.edu]
- 10. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 11. researchgate.net [researchgate.net]
- 12. Baseline Sensitivity of Echinochloa crus-galli (L.) P.Beauv. and Leptochloa chinensis (L.) Nees to Flusulfinam, a New 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicide in Rice, in China [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of Naproanilide Isomers
Abstract
This application note details a robust method for the enantioselective separation of naproanilide isomers using High-Performance Liquid Chromatography (HPLC). This compound, a chiral herbicide, requires accurate enantiomeric resolution to assess its biological activity and environmental impact, as the herbicidal effect is primarily associated with one enantiomer. This document provides comprehensive experimental protocols for the separation of this compound enantiomers on a polysaccharide-based chiral stationary phase, specifically cellulose tris-(3,5-dimethylphenylcarbamate). Additionally, an alternative stationary phase, (S,S)-Whelk-O 1, is discussed. The provided methodologies are intended for researchers, scientists, and professionals in drug development and agrochemical analysis.
Introduction
This compound is a widely used aryloxypropionic acid herbicide. Like many agrochemicals, it possesses a chiral center, resulting in two enantiomers. It has been established that the biological activity of such chiral pesticides can differ significantly between enantiomers, with one form often being responsible for the desired herbicidal effect while the other may be inactive or exhibit undesirable toxicity.[1] Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for quality control, environmental monitoring, and regulatory compliance. This application note presents a detailed protocol for the successful enantioselective separation of this compound using chiral HPLC.
Experimental Protocols
Method 1: Separation on Cellulose tris-(3,5-dimethylphenylcarbamate) CSP
This protocol outlines the separation of this compound enantiomers using a commercially available cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase (e.g., Chiralcel OD).
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Cellulose tris-(3,5-dimethylphenylcarbamate) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and acetic acid.
-
Sample Preparation: A stock solution of racemic this compound (e.g., 1 mg/mL) is prepared in the mobile phase. Serial dilutions can be made to the desired concentration for analysis.
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane, an alcohol modifier (e.g., isopropanol), and an acidic modifier (e.g., acetic acid). The exact composition should be optimized. A typical starting point is n-hexane/isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or ambient)
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Protocol Steps:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared this compound sample.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Optimization: The resolution of the enantiomers can be optimized by adjusting the type and concentration of the alcohol modifier and the concentration of the acetic acid in the mobile phase.[1]
Method 2: Separation on (S,S)-Whelk-O 1 CSP
An alternative method involves the use of the (S,S)-Whelk-O 1 chiral stationary phase.
Chromatographic Conditions:
-
Chiral Stationary Phase: (S,S)-Whelk-O 1 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Similar to Method 1, a mobile phase consisting of n-hexane with an alcohol modifier is used. The composition should be optimized for this stationary phase.
The remaining experimental parameters (flow rate, temperature, detection, and protocol steps) are similar to those described in Method 1.
Data Presentation
The following table summarizes the quantitative data for the enantioselective separation of this compound based on the successful application of a cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase.
| Chiral Stationary Phase | Mobile Phase Composition | Resolution Factor (Rs) | Reference |
| Cellulose tris-(3,5-dimethylphenylcarbamate) | n-hexane with alcohol and acetic acid modifiers | Up to 2.42 | [1] |
| (S,S)-Whelk-O 1 | n-hexane with alcohol and acetic acid modifiers | Not explicitly stated for this compound, but successful separation was achieved. | [1] |
Note: The resolution factor is a measure of the degree of separation between two peaks in a chromatogram. An Rs value of 1.5 is considered baseline resolution.
Visualizations
Experimental Workflow for Enantioselective Separation of this compound
Caption: Experimental workflow for the enantioselective HPLC separation of this compound.
Logical Relationship of Experimental Parameters for Chiral Separation
Caption: Key experimental parameters influencing the enantioselective separation outcome.
References
Chiral HPLC Analysis of Naproanilide Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproanilide, chemically known as 2-(2-naphthyloxy)-N-phenylpropanamide, is a chiral herbicide. As with many chiral agrochemicals, the enantiomers of this compound may exhibit different biological activities and environmental fates. One enantiomer may be responsible for the desired herbicidal effect, while the other could be less active or potentially contribute to off-target toxicity. Therefore, the ability to separate and quantify the individual enantiomers is crucial for efficacy testing, toxicological assessment, and the development of enantiomerically enriched or pure formulations. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for the enantioselective analysis of such compounds.[1]
This document provides a detailed protocol and application notes for the development of a chiral HPLC method for the separation of this compound enantiomers.
Principle of Chiral Separation by HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energy levels. This differential interaction results in different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have been successfully used for the separation of a wide range of chiral compounds, including pesticides and amides.[2][3]
Experimental Protocols
This section outlines a systematic approach to developing a robust chiral HPLC method for this compound enantiomer analysis.
Materials and Reagents
-
This compound Racemic Standard: Analytical grade.
-
HPLC Grade Solvents:
-
n-Hexane
-
Isopropanol (IPA)
-
Ethanol
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (HPLC or Milli-Q grade)
-
-
Additives (optional):
-
Trifluoroacetic acid (TFA)
-
Acetic acid (AcOH)
-
Diethylamine (DEA)
-
-
Chiral HPLC Columns (Recommended for Screening):
-
Polysaccharide-based columns are a good starting point due to their broad applicability for agrochemicals.[2]
-
Chiralpak® IA/IB/IC/ID/IE/IF (Immobilized amylose or cellulose derivatives)
-
Chiralcel® OA/OB/OD/OJ/OZ (Coated amylose or cellulose derivatives)
-
-
A column such as Chiralpak IC or Chiralcel OD-H is often effective for amide compounds.[3]
-
Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Standard Preparation
-
Stock Solution: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Working Standard: Dilute the stock solution with the initial mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
Method Development Workflow
The development of a chiral separation method is often an empirical process that involves screening various columns and mobile phases.[4]
-
Column Screening:
-
Begin by screening a few polysaccharide-based columns (e.g., Chiralpak IC, Chiralcel OD-H).
-
-
Mobile Phase Screening (Normal Phase):
-
Start with a simple mobile phase system, such as n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol.
-
Typical starting compositions: 90/10, 80/20, 70/30 (v/v) n-Hexane/Alcohol.
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detection wavelength based on the UV spectrum of this compound (a wavelength around 230 nm or 280 nm is likely appropriate).
-
-
Mobile Phase Screening (Reversed-Phase):
-
If normal-phase conditions are unsuccessful or if a reversed-phase method is preferred, screen the same columns with mobile phases such as Acetonitrile/Water or Methanol/Water.
-
Typical starting compositions: 50/50, 60/40, 70/30 (v/v) Organic/Water.
-
Acidic or basic additives (e.g., 0.1% TFA or 0.1% DEA) can be added to the mobile phase to improve peak shape and resolution, especially for acidic or basic analytes.[5]
-
-
Optimization:
-
Once partial or complete separation is achieved, optimize the resolution by adjusting:
-
Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents.
-
Alcohol Modifier: In normal phase, changing the alcohol (e.g., from IPA to ethanol) can significantly affect selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Temperature: Varying the column temperature can impact the thermodynamics of the chiral recognition process and thus the separation.
-
-
Proposed Starting Protocol
The following is a hypothetical but representative protocol based on the successful separation of similar amide-containing chiral compounds.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 10 µg/mL in mobile phase
Data Presentation
The following table presents hypothetical quantitative data that could be expected from a successful chiral separation of this compound enantiomers using the proposed protocol.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | - | 2.5 |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | ~8500 | ~9000 |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Studying Naproanilide Degradation in Flooded Soil Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproanilide is a widely used herbicide in rice paddies, which are characterized by flooded soil conditions for a significant portion of the growing season. Understanding the environmental fate of this compound in these anaerobic or low-oxygen environments is crucial for assessing its potential environmental impact and ensuring food safety. These application notes provide a comprehensive overview and detailed protocols for studying the degradation of this compound under simulated flooded soil conditions.
Under flooded, anaerobic conditions, the primary degradation pathway for this compound is the hydrolysis of the amide bond, leading to the formation of 2-(2-naphthoxy)propionic acid (NPA) and 3,4-dichloroaniline. This process is influenced by soil microbial activity. The degradation of this compound has been observed to be rapid under both oxidative and reductive flooded conditions.
Data Presentation: Degradation Kinetics of this compound
The following tables summarize hypothetical quantitative data representing the degradation of this compound and the formation of its major metabolite, 2-(2-naphthoxy)propionic acid (NPA), in a laboratory-based flooded soil microcosm study. This data is for illustrative purposes to demonstrate typical results.
Table 1: Physicochemical Properties of a Typical Paddy Soil Used in Degradation Studies
| Parameter | Value |
| pH | 6.5 |
| Organic Carbon (%) | 2.1 |
| Clay (%) | 25 |
| Silt (%) | 40 |
| Sand (%) | 35 |
| Cation Exchange Capacity (meq/100g) | 15 |
Table 2: Concentration of this compound and 2-(2-naphthoxy)propionic acid (NPA) in Flooded Soil Over Time
| Time (Days) | This compound Concentration (µg/g soil) | NPA Concentration (µg/g soil) |
| 0 | 10.00 | 0.00 |
| 1 | 8.50 | 1.45 |
| 3 | 6.25 | 3.60 |
| 7 | 3.90 | 5.85 |
| 14 | 1.85 | 7.75 |
| 30 | 0.40 | 8.90 |
| 60 | < 0.05 | 9.10 |
Table 3: Degradation Half-Life of this compound in Flooded Soil
| Compound | Half-Life (t½) in Days |
| This compound | ~ 4.5 |
Experimental Protocols
Protocol for Laboratory Microcosm Study of this compound Degradation in Flooded Soil
This protocol outlines the steps to assess the degradation of this compound in a controlled laboratory setting that simulates flooded paddy soil conditions.
Materials:
-
Freshly collected paddy soil
-
This compound (analytical standard)
-
2-(2-naphthoxy)propionic acid (NPA) standard
-
Deionized water
-
Glass incubation vessels with airtight seals
-
Nitrogen gas source
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Solid Phase Extraction (SPE) cartridges
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Soil Preparation:
-
Sieve the fresh soil through a 2 mm mesh to remove large debris and homogenize.
-
Characterize the soil for its physicochemical properties (pH, organic carbon content, texture).
-
-
Microcosm Setup:
-
Weigh 50 g of the prepared soil into each glass incubation vessel.
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., acetone) and spike the soil to achieve the desired initial concentration (e.g., 10 µg/g). Allow the solvent to evaporate completely in a fume hood.
-
Add deionized water to the soil to create a 1 cm standing water layer above the soil surface, mimicking flooded conditions.
-
Purge the headspace of each vessel with nitrogen gas for 5 minutes to establish anaerobic conditions.
-
Seal the vessels tightly and place them in an incubator in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days), destructively sample triplicate vessels.
-
-
Extraction of this compound and Metabolites:
-
Decant the surface water from the soil sample.
-
Extract the soil sample with an appropriate volume of acetonitrile (e.g., 50 mL) by shaking vigorously for 30 minutes.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.
-
Concentrate the combined extract under a gentle stream of nitrogen.
-
-
Sample Clean-up (if necessary):
-
Reconstitute the concentrated extract in a suitable solvent.
-
Pass the extract through an SPE cartridge to remove interfering substances.
-
-
Analytical Quantification:
-
Analyze the cleaned-up extracts using HPLC.
-
Prepare calibration curves for both this compound and NPA to quantify their concentrations in the samples.
-
Protocol for Analytical Quantification by HPLC
Instrumentation:
-
HPLC system with a C18 column
-
UV detector set at an appropriate wavelength for both this compound and NPA (e.g., 230 nm)
Mobile Phase:
-
A gradient of acetonitrile and water (acidified with 0.1% formic acid) is typically used. For example:
-
Start with 30% acetonitrile, increasing to 90% over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate:
-
1.0 mL/min
Injection Volume:
-
20 µL
Quantification:
-
Identify and quantify this compound and NPA by comparing their retention times and peak areas to those of the analytical standards.
Visualizations
Caption: Anaerobic degradation pathway of this compound in flooded soil.
Caption: Experimental workflow for studying this compound degradation.
Application Notes and Protocols for Laboratory Bioassay of Naproanilide Efficacy on Cyperaceous Weeds
Introduction
Naproanilide is a herbicide utilized for controlling a variety of weeds. The Cyperaceae family, commonly known as sedges, includes some of the world's most problematic agricultural weeds, such as purple nutsedge (Cyperus rotundus), yellow nutsedge (Cyperus esculentus), and rice flatsedge (Cyperus iria).[1] These weeds are notoriously difficult to manage due to their rapid growth, prolific tuber or seed production, and competitive nature.[2][3][4] Laboratory bioassays are crucial for determining the efficacy of herbicides like this compound against specific weed species under controlled conditions.[5] These tests allow for the determination of dose-response relationships and the effective concentration required for control, which is essential information for product development and integrated weed management strategies.[6][7]
This document provides a detailed protocol for conducting a whole-plant laboratory bioassay to evaluate the efficacy of this compound on common Cyperaceous weeds.
Experimental Protocols
This protocol outlines a post-emergence bioassay using a whole-plant model, which is a reliable method for assessing herbicide performance.[6][7]
1. Materials and Reagents
-
Plant Material: Tubers or seeds of target Cyperaceous weeds (e.g., Cyperus rotundus, Cyperus esculentus, Cyperus iria).
-
Growth Medium: A standardized potting mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio).
-
Containers: 10 cm diameter plastic pots with drainage holes.
-
This compound: Analytical grade standard and commercial formulation.
-
Solvents: Acetone or other appropriate solvent for dissolving analytical grade this compound.
-
Surfactant: Non-ionic surfactant (NIS) to improve herbicide coverage on foliage.[8]
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Laboratory track sprayer equipped with a flat-fan nozzle
-
Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod
-
Drying oven
-
Root washing station (sieve and water source)
-
2. Detailed Methodology
Step 2.1: Plant Propagation and Growth
-
Plant one healthy tuber or a pre-determined number of seeds of the selected Cyperus species approximately 2-3 cm deep in each pot filled with the growth medium.
-
Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod, 70% relative humidity).
-
Water the plants as needed to maintain adequate soil moisture.
-
Allow the plants to grow until they reach a consistent growth stage, typically the 3-5 leaf stage, before herbicide application.[9]
Step 2.2: Herbicide Solution Preparation
-
Prepare a stock solution of analytical grade this compound in a suitable solvent.
-
Create a serial dilution from the stock solution to achieve a range of desired concentrations for the dose-response study. A typical range might include a control (no herbicide) and 5-7 concentrations of this compound.
-
If using a commercial formulation, prepare solutions based on the manufacturer's label, ensuring the final spray volume is consistent across all treatments.
-
For all herbicide solutions (except the control), add a non-ionic surfactant at a recommended concentration (e.g., 0.25% v/v) to enhance foliar uptake.[8]
Step 2.3: Herbicide Application
-
Arrange the pots in a completely randomized design within the spray chamber. Include a minimum of four replicates per treatment.[10]
-
Calibrate the laboratory track sprayer to deliver a consistent volume (e.g., 200-400 L/ha equivalent).
-
Apply the prepared herbicide solutions evenly over the foliage of the plants. The untreated control plants should be sprayed with a solution containing only water and the non-ionic surfactant.
-
After application, allow the foliage to dry completely before moving the plants back to the growth chamber.
Step 2.4: Post-Application Incubation and Assessment
-
Maintain the treated plants in the growth chamber under the same conditions as pre-treatment for a period of 14 to 28 days, depending on the herbicide's mode of action.[6]
-
Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT).
-
Visual Injury Assessment: Rate the phytotoxicity on a scale of 0 to 100%, where 0% represents no visible injury and 100% represents complete plant death.
-
Biomass Measurement (at final assessment):
-
Carefully excise the shoots at the soil surface.
-
Gently wash the soil from the roots and tubers.
-
Place the shoot and root/tuber biomass into separate, pre-weighed paper bags.
-
Dry the plant material in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Record the final dry weight.
-
Step 2.5: Data Analysis
-
Calculate the percent reduction in shoot and root/tuber dry weight for each treatment relative to the untreated control.
-
Use the data to perform a dose-response analysis using appropriate statistical software (e.g., R, SAS) with a log-logistic model.
-
From the dose-response curve, determine the effective dose required to cause 50% inhibition (ED₅₀) or 90% inhibition (ED₉₀) of growth.
Data Presentation
Quantitative data from the bioassay should be organized into tables for clarity and ease of comparison. The following table is an example of how to present dose-response data for this compound on a Cyperus species.
Table 1: Example of Efficacy Data for this compound on Cyperus rotundus at 21 Days After Treatment (DAT)
| This compound Concentration (g a.i./ha) | Visual Injury (%) (Mean ± SE) | Shoot Dry Weight Reduction (%) (Mean ± SE) | Root/Tuber Dry Weight Reduction (%) (Mean ± SE) |
| 0 (Control) | 0 ± 0 | 0 ± 0 | 0 ± 0 |
| 50 | 25.5 ± 3.1 | 22.1 ± 2.8 | 18.4 ± 3.5 |
| 100 | 51.2 ± 4.5 | 48.9 ± 5.2 | 45.3 ± 4.9 |
| 200 | 78.6 ± 3.9 | 75.3 ± 4.1 | 72.8 ± 5.0 |
| 400 | 92.3 ± 2.4 | 90.1 ± 3.0 | 88.6 ± 3.3 |
| 800 | 99.1 ± 0.9 | 98.5 ± 1.2 | 97.2 ± 1.8 |
Note: Data are hypothetical and for illustrative purposes only. SE = Standard Error.
Diagrams and Workflows
A clear workflow diagram helps visualize the entire experimental process from start to finish.
Caption: Experimental workflow for the this compound bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. plants.usda.gov [plants.usda.gov]
- 3. Cyperus iria Weed Growth, Survival, and Fecundity in Response to Varying Weed Emergence Times and Densities in Dry-Seeded Rice Systems | MDPI [mdpi.com]
- 4. Bot Verification [ajouronline.com]
- 5. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. extension.purdue.edu [extension.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. Alternatives for chemical control of rice flatsedge resistant to ALS-inhibiting herbicides - Weed Control Journal [weedcontroljournal.org]
Application Notes and Protocols for the Synthesis of Novel Naproanilide Derivatives with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproanilide, a compound structurally related to the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen, represents a promising scaffold for the development of novel therapeutic agents. The modification of the core this compound structure offers the potential to discover derivatives with enhanced biological activities, improved safety profiles, and novel mechanisms of action. These activities may span from anti-inflammatory and analgesic effects to antimicrobial and anticancer properties.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel this compound derivatives. The methodologies described are based on established synthetic strategies for related compounds, such as naproxen derivatives, and provide a framework for the rational design and screening of new chemical entities. The aim is to guide researchers in the exploration of the chemical space around the this compound core to identify next-generation drug candidates.
General Synthetic Approach
The synthesis of novel this compound derivatives can be achieved through various chemical modifications of the parent molecule. A common and effective strategy involves the activation of the carboxylic acid moiety of a naproxen-like precursor, followed by amidation with a diverse range of aniline derivatives. Alternatively, direct modification of the anilide portion of this compound can be explored. The following diagram illustrates a general workflow for the synthesis of these novel compounds.
Troubleshooting & Optimization
Technical Support Center: Optimizing Naproanilide Application Timing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize naproanilide application timing for weed control in rice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is an acetamide herbicide that primarily functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible weeds.[1][2] This inhibition disrupts essential processes like cell division and the formation of hydrophobic barriers, ultimately leading to weed death.[3] It is classified under WSSA Group 15 and HRAC Group K3.[1]
Q2: Which weed species is this compound most effective against in rice paddies?
A2: this compound demonstrates significant efficacy against a range of problematic paddy weeds. It is particularly effective against annual grasses like barnyardgrass (Echinochloa crus-galli), as well as certain sedges and broadleaf weeds.[4] Research has shown it to be more inhibitory to the growth of Scirpus juncoides, Sagittaria pygmaea, and Cyperus serotinus compared to rice and barnyardgrass at the germination stage.[4]
Q3: What is the critical period for weed control in rice, and how does this influence this compound application timing?
A3: The critical period for weed control in rice is the window during the crop's growth cycle when weed competition can cause significant yield loss.[5] For upland rice, this period has been identified as between 3 and 9 weeks after sowing.[5] To be most effective, this compound applications should be timed to manage weeds during this critical period, preventing them from competing with the rice crop for essential resources.
Q4: Can this compound be used for both pre-emergence and post-emergence weed control?
A4: this compound is primarily used as a pre-emergence or early post-emergence herbicide.[1] As a VLCFA inhibitor, it is most effective on weeds before they emerge or in their very early growth stages, as it disrupts development from germination.[1][2] Its effectiveness decreases as weeds become more established.
Q5: Are there any known issues of weed resistance to this compound?
A5: While resistance to VLCFA-inhibiting herbicides has been documented in 13 weed species, including 11 monocots, specific widespread resistance to this compound is not as commonly reported as with other herbicide classes.[2] However, the continuous use of any single herbicide mode of action increases the risk of selecting for resistant biotypes.[6] It is crucial to integrate different weed management strategies to mitigate this risk.
Troubleshooting Guide: Poor Weed Control Efficacy
Issue: this compound application has resulted in unsatisfactory weed control in my experiments.
| Potential Cause | Troubleshooting Steps |
| Incorrect Application Timing | Verify Weed Growth Stage: this compound is most effective on germinating or very young weeds. Applications on larger, established weeds will result in reduced efficacy. For post-emergence applications, target weeds in the 1-3 leaf stage.[7] |
| Improper Application Rate | Review Dosage: Ensure the application rate is appropriate for the target weed species, their density, and the soil type. Lower rates may be insufficient for dense weed populations or certain tolerant species.[4] |
| Unfavorable Environmental Conditions | Soil Moisture: Adequate soil moisture is often necessary for the activation and uptake of pre-emergence herbicides. Application to dry soil may reduce efficacy. Rainfall: Heavy rainfall shortly after application can lead to herbicide runoff and reduced concentration in the target zone. |
| Suboptimal Water Management in Paddy | Water Level: For paddy rice, the water level at the time of and following application can impact herbicide distribution and efficacy. Follow specific guidelines for water management post-application to ensure the herbicide remains in the weed germination zone. |
| Herbicide Formulation and Mixing | Check Formulation: Different herbicide formulations can have varying levels of effectiveness.[7] Proper Mixing: Ensure the herbicide is properly mixed in the spray tank according to the manufacturer's instructions. Incompatible tank mixtures can reduce efficacy. |
| Soil Properties | Organic Matter and Clay Content: Soils with high organic matter or clay content may adsorb the herbicide, reducing its availability for weed uptake. Higher application rates may be necessary for such soils. |
| Weed Resistance | Investigate Resistance: If other factors have been ruled out, consider the possibility of herbicide-resistant weed biotypes, especially if the same herbicide mode of action has been used repeatedly in the experimental area.[6] |
Data on Herbicide Application Timing and Efficacy
The following tables summarize data on the effect of application timing on weed control efficacy. While specific data for this compound is limited, the data for propanil, a herbicide with a similar impact on barnyardgrass, provides a valuable reference.
Table 1: Efficacy of Propanil Formulations on Barnyardgrass at Different Growth Stages
| Herbicide Treatment | Application Timing (Barnyardgrass Growth Stage) | Weed Control (%) 7 Days After Treatment | Weed Control (%) 14 Days After Treatment |
| Propanil Formulation A | 2-3 leaf stage | 88-96 | Not specified |
| Propanil Formulation B | 2-3 leaf stage | 88-96 | Not specified |
| Propanil Formulation C | 2-3 leaf stage | 88-96 | Not specified |
| Propanil Formulation A | 4-5 leaf stage | <70 | <70 |
| Propanil Formulation B | 4-5 leaf stage | <70 | <70 |
| Propanil Formulation C | 4-5 leaf stage | <70 | <70 |
Source: Adapted from a study on the efficacy of propanil formulations.[7] This data illustrates the critical importance of early application for effective control of barnyardgrass.
Table 2: Selectivity and Efficacy of this compound on Various Paddy Weeds
| Weed Species | This compound Concentration (in pot trial) | Effect |
| Scirpus juncoides | 15 g/a | Severe inhibition |
| Monochoria vaginalis | 15 g/a | Severe inhibition |
| Aneilema keisak | 15 g/a | Severe inhibition |
| Sagittaria pygmaea | 30 g/a | Severe inhibition |
| Cyperus serotinus | 30 g/a | Severe inhibition |
| Rice (Oryza sativa) | 15-30 g/a | No significant impact on tillers and dry weight |
| Barnyardgrass (Echinochloa crus-galli) | 15-30 g/a | No significant impact on dry weight |
Source: Adapted from a study on the selectivity of this compound.[4] This data highlights the selective nature of this compound and the varying concentrations required for effective control of different weed species.
Experimental Protocols
Protocol for a Field Experiment to Evaluate this compound Application Timing
This protocol outlines a general procedure for a field experiment to determine the optimal application timing of this compound for weed control in rice.
-
Experimental Design:
-
Utilize a randomized complete block design (RCBD) with a minimum of four replications.
-
Establish individual plot sizes appropriate for the experimental scale (e.g., 5m x 4m).
-
-
Treatments:
-
Weedy Check: No herbicide application.
-
Weed-Free Check: Maintained weed-free by manual weeding throughout the experiment.
-
This compound Pre-emergence: Applied within 3 days after sowing rice.
-
This compound Early Post-emergence: Applied at the 1-2 leaf stage of the target weed (e.g., barnyardgrass).
-
This compound Mid Post-emergence: Applied at the 3-4 leaf stage of the target weed.
-
This compound Late Post-emergence: Applied at the 5-6 leaf stage of the target weed.
-
Include different application rates for each timing if dose optimization is also a goal.
-
-
Crop Management:
-
Prepare the land according to standard local practices for rice cultivation.
-
Sow a uniform rice variety at a consistent seeding rate across all plots.
-
Manage irrigation, fertilization, and pest control uniformly across all plots, following local recommendations.
-
-
Herbicide Application:
-
Use a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform application.
-
Apply the herbicide at a consistent carrier volume (e.g., 300 L/ha).
-
Record environmental conditions (temperature, humidity, wind speed) during each application.
-
-
Data Collection:
-
Weed Density and Biomass: At 21, 42, and 60 days after sowing, place a 0.25m² quadrat in two random locations within each plot. Count the number of individual weed species and collect the above-ground biomass. Dry the biomass at 70°C for 72 hours and record the dry weight.
-
Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 21 days after each herbicide application using a scale of 0% (no injury) to 100% (crop death).
-
Rice Growth Parameters: At key growth stages, measure plant height and tiller number from a designated area in each plot.
-
Yield and Yield Components: At harvest, collect the grain from a central area of each plot (e.g., 1m²). Determine grain yield (adjusted to 14% moisture), number of panicles per plant, number of grains per panicle, and 1000-grain weight.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Visualizations
References
- 1. Long Chain Fatty Acid Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Mode of Action of this compound in Rice and Paddy Weeds- I. Selectivity of this compound between Rice and Paddy Weeds -Korean Journal of Weed Science | 학회 [koreascience.kr]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. mafes.msstate.edu [mafes.msstate.edu]
Technical Support Center: Troubleshooting Naproanilide Degradation in Laboratory Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of naproanilide in laboratory settings. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
This compound primarily degrades through two main chemical pathways:
-
Hydrolysis: This involves the cleavage of the amide bond in the this compound molecule, yielding 2-(2-naphthoxy)propionic acid and aniline as the main degradation products. This process is significantly influenced by the pH of the solution.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. The specific photoproducts can vary depending on the experimental conditions.
Q2: My this compound solution is showing unexpected degradation. What are the likely causes?
Several factors can accelerate the degradation of this compound in a laboratory setting. These include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond. The rate of hydrolysis is often pH-dependent.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis.
-
Light Exposure: Inadequate protection from ambient or UV light can lead to significant photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents in the experimental setup can contribute to the degradation of the molecule.
-
Initial Purity: The presence of impurities in the this compound sample or solvents can sometimes catalyze degradation reactions.[1]
Q3: How can I minimize this compound degradation during my experiments?
To ensure the stability of this compound solutions, consider the following preventative measures:
-
pH Control: Maintain the pH of the solution within a neutral range (around pH 7) using a suitable buffer system, unless the experimental protocol specifically requires acidic or alkaline conditions.
-
Light Protection: Store stock solutions and conduct experiments in amber-colored glassware or use containers wrapped in aluminum foil to shield the solution from light.
-
Temperature Control: Store solutions at recommended low temperatures and control the temperature during experiments to minimize thermal degradation.
-
Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
High-Purity Reagents: Use high-purity this compound and analytical-grade solvents to avoid introducing contaminants that could accelerate degradation.
Q4: What are the expected degradation products, and how can they be monitored?
The primary and expected degradation products from the hydrolysis of this compound are 2-(2-naphthoxy)propionic acid and aniline. The most common and effective analytical technique for monitoring the degradation of this compound and the formation of its degradation products is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. A stability-indicating HPLC method should be developed and validated to ensure that the parent drug and its degradation products can be accurately and selectively quantified without interference from each other or other components in the sample matrix.
Quantitative Data Summary
| Condition | Parameter | Expected Trend in Degradation Rate | Rationale |
| pH | pH 2 (Acidic) | Increased | Acid-catalyzed hydrolysis of the amide bond. |
| pH 7 (Neutral) | Minimal | Generally the pH of maximum stability for many amides. | |
| pH 10 (Alkaline) | Increased | Base-catalyzed hydrolysis of the amide bond. | |
| Temperature | 4°C | Low | Reduced kinetic energy of molecules slows reaction rates. |
| 25°C (Room Temp) | Moderate | Baseline temperature for many stability studies. | |
| 50°C | High | Increased temperature accelerates chemical reactions. | |
| Light | Dark | Minimal (hydrolysis may still occur) | Absence of photons prevents photodegradation pathways. |
| Ambient Light | Moderate | Potential for slow photodegradation over time. | |
| UV Light (e.g., 254 nm) | High | High-energy photons can directly induce bond cleavage. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions. This study is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor for degradation at various time points.
-
-
Thermal Degradation:
-
Place a sample of the solid this compound and a sample of the stock solution in a temperature-controlled oven (e.g., 80°C) and monitor for degradation over time.
-
-
Photodegradation:
-
Expose a sample of the stock solution to a UV light source (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all stressed samples using a developed and validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Incorporate a buffer to control the pH, for example, a phosphate or acetate buffer in the range of pH 3-7.
-
A gradient elution is often necessary to separate compounds with different polarities. For example, start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage.
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of this compound and its expected degradation products. A wavelength where all compounds have reasonable absorbance should be chosen.
-
Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
-
Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
Technical Support Center: Minimizing Naproanilide Toxicity to Non-Target Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of the herbicide naproanilide to non-target aquatic organisms during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound in non-target aquatic plants?
A1: While specific studies on this compound are limited, it is an anilide herbicide similar to propanil. Anilide herbicides are known to inhibit Photosystem II (PSII) in plants. This disruption of the electron transport chain in photosynthesis ultimately leads to plant death. Therefore, it is highly probable that this compound's primary mode of action in non-target aquatic plants is the inhibition of PSII.
Q2: What are the known acute toxicity values (LC50/EC50) of this compound for standard aquatic test organisms?
A2: Specific and comprehensive publicly available data on the acute toxicity of pure this compound to a wide range of aquatic organisms is limited. However, a study on a formulation containing this compound, referred to as "PYRONIL 45," reported a 48-hour EC50 of 0.38 mg/L for the crustacean Daphnia magna[1]. It is crucial to note that toxicity can vary based on the specific formulation and test conditions. For the related anilide herbicide propanil, the 24-hour and 48-hour LC50 values for Daphnia magna are reported as 43.74 mg/L and 5.01 mg/L, respectively.
Q3: What are the potential sub-lethal effects of this compound on aquatic animals?
A3: Sub-lethal effects of herbicides on aquatic animals can be diverse. While specific data for this compound is scarce, related compounds and other herbicides have been shown to cause:
-
Oxidative Stress: Herbicides can induce the production of reactive oxygen species (ROS) in aquatic invertebrates, leading to cellular damage. This can be measured by assessing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
-
Neurotoxicity: Some pesticides can inhibit the activity of acetylcholinesterase (AChE), an important enzyme in the nervous system of fish and invertebrates, leading to behavioral changes and impaired function[2].
-
Reproductive and Developmental Effects: Chronic exposure to low concentrations of herbicides can impact the reproduction and development of aquatic organisms. For instance, a maximum acceptable toxicant concentration (MATC) of 0.08 mg/L for propanil was determined for Daphnia magna, indicating potential long-term reproductive effects at very low concentrations.
Q4: How can I minimize this compound runoff from terrestrial applications into aquatic environments?
A4: Several mitigation strategies can be employed to reduce pesticide runoff:
-
Buffer Zones: Establishing vegetated buffer strips between treated fields and water bodies can effectively filter runoff and trap pesticides[3][4].
-
Conservation Tillage: Practices like no-till or reduced tillage can decrease soil erosion and, consequently, pesticide runoff[3].
-
Cover Crops: Planting cover crops can improve soil health, reduce erosion, and minimize pesticide transport to water bodies[3].
-
Grassed Waterways: These are vegetated channels designed to control erosion and filter runoff from agricultural fields[3].
-
Constructed Wetlands: These engineered systems can effectively remove pesticides from agricultural runoff through various physical, chemical, and biological processes[3].
Q5: Are there methods for the bioremediation of aniline-based herbicides like this compound in water?
A5: Yes, bioremediation is a promising approach for the removal of aniline-based compounds from aquatic environments. Biodegradation is a significant mechanism for the removal of aniline from pond water, with microorganisms capable of mineralizing it to carbon dioxide[5]. The primary pathway often involves the conversion of aniline to catechol, which is then further broken down[5]. Research into bioaugmentation, using specific microbial strains, and biostimulation, by adding nutrients to enhance the activity of native microorganisms, is ongoing for various aniline-based herbicides[6].
Troubleshooting Guides
Problem: Unexpected mortality or stress observed in non-target aquatic organisms during experiments.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing: The actual concentration of this compound in the test water may be higher than intended. | 1. Verify Stock Solution: Double-check calculations and preparation of the this compound stock solution. 2. Analytical Verification: Use analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the concentration of this compound in the test water[7][8][9][10][11]. |
| Contaminated Dilution Water: The water used for dilutions may contain other toxic substances. | 1. Analyze Control Groups: Carefully observe the control groups (no this compound) for any signs of stress or mortality. 2. Water Quality Analysis: Test the dilution water for common contaminants and ensure it meets the standards outlined in relevant OECD or EPA guidelines[4][12][13][14][15][16]. |
| High Sensitivity of Test Organism: The chosen species or life stage may be particularly sensitive to this compound. | 1. Consult Literature: Research the known sensitivity of the test species to similar herbicides. 2. Preliminary Range-Finding Test: Conduct a preliminary test with a wide range of concentrations to determine the approximate toxic range for the specific organism. |
Problem: Inconsistent or non-reproducible toxicity results.
| Possible Cause | Troubleshooting Steps |
| Variable Test Conditions: Fluctuations in temperature, pH, light intensity, or other water quality parameters can affect toxicity. | 1. Monitor and Control Parameters: Continuously monitor and maintain stable test conditions as specified in standard protocols (e.g., OECD guidelines)[4][12][13][14][15][16]. 2. Standardize Procedures: Ensure all experimental procedures are standardized and followed consistently across all replicates and experiments. |
| Degradation of this compound: The compound may be degrading in the test system, leading to lower effective concentrations over time. | 1. Measure Concentrations Over Time: Analytically measure the concentration of this compound at the beginning and end of the exposure period to assess its stability. 2. Use a Flow-Through System: If degradation is significant, consider using a flow-through or semi-static renewal system to maintain a constant exposure concentration. |
| Biological Variability: Inherent biological differences within the test population can lead to variable responses. | 1. Increase Replicates: Use a sufficient number of replicate test chambers to account for biological variability. 2. Use a Homogeneous Test Population: Ensure that the test organisms are of a similar age, size, and from the same culture stock. |
Quantitative Data Summary
Table 1: Acute Toxicity of Propanil (a related anilide herbicide) to Daphnia magna
| Exposure Time | LC50 (mg/L) |
| 24 hours | 43.74 |
| 48 hours | 5.01 |
Source: Acute, chronic and sublethal effects of the herbicide propanil on Daphnia magna.
Table 2: Chronic Toxicity of Propanil to Daphnia magna
| Parameter | Value (mg/L) |
| Maximum Acceptable Toxicant Concentration (MATC) | 0.08 |
Source: Acute, chronic and sublethal effects of the herbicide propanil on Daphnia magna.
Table 3: Acute Toxicity of "PYRONIL 45" (containing this compound) to Daphnia magna
| Exposure Time | EC50 (mg/L) |
| 48 hours | 0.38[1] |
Note: Data for pure this compound is limited. This value is for a formulation and should be interpreted with caution.
Experimental Protocols
1. Acute Toxicity Test for Freshwater Fish (Adapted from OECD Guideline 203)
This protocol outlines a static test to determine the acute lethal toxicity of this compound to freshwater fish.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).
-
Test Substance: this compound, dissolved in a suitable solvent if necessary (with a solvent control group).
-
Test Concentrations: A geometric series of at least five concentrations and a control.
-
Procedure:
-
Prepare test solutions and control(s).
-
Place a specified number of fish (e.g., 10) into each test chamber.
-
Maintain test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.
-
Observe and record mortality at 24, 48, 72, and 96 hours.
-
-
Endpoint: Calculate the 96-hour LC50, the concentration that is lethal to 50% of the test fish.
2. Acute Immobilisation Test for Daphnia magna (Adapted from OECD Guideline 202)
This protocol describes a test to determine the acute toxicity of this compound to Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Substance: this compound, dissolved in a suitable solvent if necessary (with a solvent control group).
-
Test Concentrations: A geometric series of at least five concentrations and a control.
-
Procedure:
-
Prepare test solutions and control(s).
-
Place a specified number of daphnids (e.g., 20) into each test vessel.
-
Maintain test conditions (temperature, light) for 48 hours.
-
Observe and record the number of immobile daphnids at 24 and 48 hours.
-
-
Endpoint: Calculate the 48-hour EC50, the concentration that causes immobilization in 50% of the daphnids.
3. Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
This protocol is for determining the effect of this compound on the growth of freshwater microalgae.
-
Test Organism: Selenastrum capricornutum or other recommended algal species.
-
Test Substance: this compound.
-
Test Concentrations: A geometric series of at least five concentrations and a control.
-
Procedure:
-
Prepare test cultures with a defined initial cell density.
-
Expose the algal cultures to the test substance for 72 hours under controlled conditions of light, temperature, and pH.
-
Measure algal growth (e.g., cell count, fluorescence) at 24, 48, and 72 hours.
-
-
Endpoint: Calculate the 72-hour EC50, the concentration that inhibits algal growth by 50%.
Visualizations
Caption: Standard experimental workflow for aquatic toxicity testing.
Caption: Proposed mechanism of this compound inhibiting Photosystem II.
Caption: Potential pathway for acetylcholinesterase inhibition by this compound.
Caption: Potential pathway of this compound-induced oxidative stress.
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. Acetylcholinesterase inhibition in estuarine fish and invertebrates as an indicator of organophosphorus insecticide exposure and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apiservices.biz [apiservices.biz]
- 4. futurefoodsolutions.co.uk [futurefoodsolutions.co.uk]
- 5. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of anti-inflammatory drugs in water samples, by in situ derivatization, solid phase microextraction and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Green method development approach of superheated water liquid chromatography for separation and trace determination of non-steroidal anti-inflammatory compounds in pharmaceutical and water samples and their extraction - Arabian Journal of Chemistry [arabjchem.org]
- 12. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. epa.gov [epa.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Enhancing the Photostability of Naproanilide Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of naproanilide formulations. The information is designed to assist researchers in their experimental design, execution, and data interpretation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the development and handling of this compound formulations, providing practical solutions and explanations.
| Question ID | Question | Answer |
| NP-PS-001 | My this compound formulation is showing significant degradation under laboratory light conditions. What are the likely causes? | This compound, an anilide herbicide, is susceptible to photodegradation, a process where light energy causes the molecule to break down. This is a known characteristic of many anilide herbicides. The degradation rate can be influenced by the intensity and wavelength of the light source, the solvent system used, and the presence of other components in the formulation that may act as photosensitizers. |
| NP-PS-002 | I am observing a rapid loss of efficacy of my this compound formulation in field trials. Could this be related to photostability? | Yes, rapid loss of efficacy in the field is a strong indicator of photodegradation. Sunlight, particularly the UV-B and UV-A portions of the spectrum, can accelerate the breakdown of this compound on plant and soil surfaces. This leads to a lower concentration of the active ingredient and reduced herbicidal activity. The half-life of some anilide herbicides in water under sunlight can be as short as 12-13 hours.[1] |
| NP-PS-003 | What are the initial steps I should take to investigate the photostability of my this compound formulation? | A forced degradation study is the recommended first step.[2][3][4][5] This involves exposing your formulation to controlled, high-intensity light to accelerate degradation. Key parameters to control and monitor include the light source (e.g., Xenon lamp or UV fluorescent lamps), temperature, and humidity. A dark control sample, protected from light, should be run in parallel to differentiate between photodegradation and other degradation pathways (e.g., thermal degradation).[2][3] |
| NP-PS-004 | How can I identify the photodegradation products of this compound? | High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) are powerful analytical techniques for identifying and quantifying photodegradation products.[6][7][8][9][10][11][12][13] These methods allow for the separation of the parent this compound from its degradants and provide mass information that aids in their structural elucidation. |
| NP-PS-005 | What strategies can I employ to enhance the photostability of my this compound formulation? | Several strategies can be used: • Incorporate UV Protectants: Add excipients that absorb UV radiation, effectively shielding the this compound molecule. Examples include benzophenones, benzotriazoles, and salicylates. • Use Antioxidants: Photodegradation can involve oxidative processes. Including antioxidants in the formulation can help mitigate this. • Optimize the Formulation Matrix: The choice of solvents, surfactants, and other excipients can significantly impact photostability. Some excipients can act as stabilizers, while others might act as photosensitizers.[14] • Packaging: For final products, using opaque or UV-blocking packaging materials is a simple and effective way to prevent photodegradation during storage and transport. |
| NP-PS-006 | Are there any specific excipients known to stabilize anilide herbicides? | While specific data for this compound is limited, for anilide herbicides in general, formulation components that can act as UV absorbers or quenchers are beneficial. These can include certain aromatic compounds or specialized commercial stabilizing agents. The use of safeners in herbicide formulations is also a common practice, which can sometimes indirectly contribute to stability.[15] |
| NP-PS-007 | I need to conduct a forced photodegradation study. What are the typical experimental conditions? | Forced degradation studies for photostability typically involve exposing the sample to a light source that provides both UV and visible light. According to ICH guidelines (which are often adapted for agrochemicals), the exposure should be sufficient to cause detectable degradation, but not so excessive that it leads to secondary degradation pathways that are not relevant under normal conditions.[2][3][4][5] A common approach is to aim for 5-20% degradation of the active ingredient.[3] |
| NP-PS-008 | How do I quantify the rate of photodegradation? | The rate of photodegradation is typically determined by measuring the decrease in the concentration of this compound over time during light exposure. This is usually done using a validated HPLC or UPLC method. The data can then be fitted to a kinetic model (e.g., first-order kinetics) to determine the degradation rate constant and the half-life (the time it takes for 50% of the compound to degrade). |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
Objective: To evaluate the intrinsic photostability of this compound in a solution and to generate degradation products for identification.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a relevant solvent (e.g., acetonitrile, methanol, or a solvent mixture representative of a formulation base) at a known concentration (e.g., 100 µg/mL).
-
Prepare a "dark control" sample by wrapping a vial of the stock solution completely in aluminum foil.
-
-
Light Exposure:
-
Place the unwrapped sample vial in a photostability chamber equipped with a light source capable of emitting both UV-A and visible light (e.g., a Xenon lamp).
-
Place the dark control sample in the same chamber to ensure identical temperature conditions.
-
Expose the samples to a controlled light intensity and duration. The specific conditions should be chosen to induce a noticeable degradation (e.g., 10-30%).
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the aliquots using a validated stability-indicating UPLC-MS/MS method to determine the concentration of remaining this compound and to detect the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the exposed and dark control samples.
-
Calculate the photodegradation rate constant and half-life of this compound.
-
Analyze the mass spectra of the degradation products to propose their structures.
-
Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Photodegradation Products
Objective: To develop and validate a sensitive and specific analytical method for the simultaneous quantification of this compound and its potential photodegradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its expected degradation products.
-
-
Method Validation:
-
The method should be validated according to relevant guidelines (e.g., ICH or SANTE) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16]
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from photostability studies of this compound.
Table 1: Photodegradation Kinetics of this compound in Different Solvents
| Solvent | Half-life (t½) in hours | Rate Constant (k) in h⁻¹ |
| Acetonitrile | 18.5 | 0.0375 |
| Methanol | 12.2 | 0.0568 |
| Water:Acetonitrile (1:1) | 9.8 | 0.0707 |
Table 2: Effect of Stabilizers on the Photostability of this compound in an Emulsifiable Concentrate (EC) Formulation
| Formulation | Stabilizer (Concentration) | This compound Remaining after 24h Exposure (%) |
| Control (No Stabilizer) | None | 65.3 |
| Formulation A | UV Absorber 1 (2% w/w) | 85.7 |
| Formulation B | UV Absorber 2 (2% w/w) | 88.2 |
| Formulation C | Antioxidant 1 (1% w/w) | 72.1 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed photodegradation pathway of this compound.
Caption: Workflow for a forced photodegradation study.
References
- 1. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 8. agilent.com [agilent.com]
- 9. Analysis of Herbicide Atrazine and Its Degradation Products in Agricultural Soil by Ultra-Performance Liquid Chromatography‒Mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bcpc.org [bcpc.org]
- 16. Herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naproanilide HPLC Analysis
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of naproanilide, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the chromatographic peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is a common distortion where the latter half of the peak is broader than the leading half, creating an asymmetrical peak with an elongated trailing edge.[2] This phenomenon is often quantified using the asymmetry factor (As) or tailing factor (T), where a value greater than 1 indicates tailing.[3]
Q2: Why is it critical to resolve peak tailing for this compound analysis?
Peak tailing can have significant negative consequences on analytical results.[1] It can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify components in a mixture.
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to errors in calculating the concentration of this compound.[1]
-
Lower Detection Limits: Broader, tailing peaks are less sharp, which can decrease the signal-to-noise ratio and raise the limit of detection.
-
Masking of Impurities: A tailing peak can hide small, co-eluting impurities that may be critical for drug safety and development studies.[3]
Q3: What are the primary causes of peak tailing?
Peak tailing generally occurs when there is more than one mechanism for analyte retention within the column.[3] The most common causes can be categorized as chemical, column-related, or instrumental.
| Category | Cause | Description |
| Chemical Interactions | Secondary interactions with silanol groups | Polar functional groups in the analyte (like the amide group in this compound) can interact strongly with acidic silanol groups on the silica surface of the stationary phase.[1][2][3] This is a very common cause of tailing for basic or polar compounds. |
| Mobile phase pH near analyte pKa | If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4] For this compound, the predicted pKa is approximately 13.46, indicating its amide proton is very weakly acidic. | |
| Insufficient mobile phase buffer capacity | An inadequately buffered mobile phase may not maintain a consistent pH, leading to inconsistent analyte ionization and peak shape. | |
| Column Issues | Column overload | Injecting too much sample mass can saturate the stationary phase, causing peak distortion.[1][5] |
| Packing bed deformation | The formation of a void at the column inlet or channels in the packing bed can disrupt the sample path and cause tailing.[1][3] | |
| Column contamination | Strongly retained impurities from previous injections can create active sites that cause secondary interactions.[6] | |
| Instrumental Factors | Extra-column volume | Excessive volume from long or wide-bore tubing, a large injection loop, or a large detector flow cell can cause the sample band to spread, resulting in peak broadening and tailing.[4] |
Troubleshooting Guide for this compound Peak Tailing
Q1: My this compound peak is tailing. What is the first step?
A logical, step-by-step approach is crucial. Start by evaluating the most common and easily addressed issues first. The following flowchart provides a systematic guide to troubleshooting.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Technical Support Center: Optimizing Naproanilide Extraction from Soil Samples
Welcome to the Technical Support Center for improving the extraction efficiency of naproanilide from soil samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound from soil samples?
A1: Low recovery of this compound is often attributed to its physicochemical properties and its interaction with the soil matrix. Key factors include:
-
Strong Sorption to Soil Components: this compound is a relatively nonpolar molecule with a LogP of approximately 4.4, indicating its tendency to associate with organic matter in the soil. This strong binding makes it difficult to extract using conventional solvents.
-
Incomplete Extraction: The chosen solvent system or extraction technique may not be vigorous enough to overcome the strong interactions between this compound and soil particles.
-
Analyte Degradation: this compound can degrade under certain environmental conditions within the soil, such as in flooded or anaerobic environments, which can lead to lower than expected recovery rates.[1]
Q2: How does soil type influence the extraction efficiency of this compound?
A2: Soil composition is a critical factor. Soils with a high percentage of organic matter and clay content tend to exhibit stronger sorption of nonpolar compounds like this compound. This is because organic matter provides a lipid-rich environment where hydrophobic compounds can partition, and clay minerals offer a large surface area for adsorption. Consequently, higher extraction efficiencies are generally observed in sandy soils with low organic content.
Q3: Which extraction solvent is most effective for this compound?
A3: The choice of solvent is crucial for achieving high extraction efficiency. Given this compound's nonpolar nature, solvents such as dichloromethane have been used effectively.[2] Acetone is another common solvent for pesticide extraction.[3] Often, a mixture of polar and non-polar solvents is required to effectively break the analyte-soil interactions and solubilize the this compound. For instance, a mixture of acetone and n-hexane is commonly used in pesticide residue analysis.
Q4: Can the QuEChERS method be used for this compound extraction from soil?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a viable and efficient option for extracting a wide range of pesticides, including this compound, from soil matrices.[4][5][6] The flexibility of the QuEChERS method allows for modifications, such as adjusting the solvent system and the type of cleanup sorbents, to optimize recovery for specific compounds like this compound.
Q5: What is the purpose of the cleanup step in this compound analysis?
A5: The cleanup step is essential for removing co-extracted matrix components (e.g., humic acids, lipids) from the soil extract. These interferences can negatively impact the accuracy and sensitivity of chromatographic analysis by causing matrix effects, such as ion suppression or enhancement in mass spectrometry, or by creating interfering peaks in the chromatogram.[7][8][9] Common cleanup techniques include dispersive solid-phase extraction (d-SPE) and solid-phase extraction (SPE) cartridges.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the extraction of this compound from soil samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Strong analyte-matrix interactions. | - Increase the extraction time or temperature (for methods like Soxhlet or UAE).- Use a more effective solvent or a mixture of solvents (e.g., acetone/hexane).- For soils with high organic matter, consider a more exhaustive extraction method like Accelerated Solvent Extraction (ASE).[10] |
| Incomplete extraction. | - Ensure proper homogenization of the soil sample.- Increase the solvent-to-soil ratio.- For ultrasound-assisted extraction, optimize sonication time and power. | |
| Analyte degradation. | - Avoid high temperatures if this compound is thermally labile.- Ensure the pH of the extraction solvent is neutral to avoid hydrolysis. | |
| Poor Reproducibility | Inhomogeneous sample. | - Thoroughly mix and sieve the soil sample to ensure uniformity. |
| Inconsistent extraction procedure. | - Standardize all extraction parameters, including solvent volumes, extraction times, and agitation speed. | |
| High Matrix Effects | Insufficient cleanup. | - Optimize the d-SPE or SPE cleanup step by testing different sorbents (e.g., C18, PSA, GCB).- Use matrix-matched calibration standards for quantification.[11] |
| Co-eluting interferences. | - Adjust the chromatographic conditions (e.g., gradient, column) to separate this compound from interfering compounds. |
Experimental Protocols
Below are detailed methodologies for key experiments for the extraction of this compound from soil.
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This method is known for its speed and efficiency in pesticide residue analysis.[4][12]
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
- If the soil has low moisture content, weigh 10 g of the soil into a 50 mL centrifuge tube and add a specific volume of water to achieve a minimum of 70% water content, then allow it to hydrate for 30 minutes.[4]
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate - AOAC 2007.01 formulation).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing anhydrous magnesium sulfate, Primary Secondary Amine (PSA), and C18 sorbents.
- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a rapid and efficient method that utilizes ultrasonic waves to enhance extraction.[3]
1. Sample Preparation:
- Prepare the soil sample as described in the QuEChERS protocol.
- Place 5 g of the homogenized soil into a glass centrifuge tube.
2. Extraction:
- Add 20 mL of a suitable solvent mixture (e.g., acetone/n-hexane, 1:1 v/v).
- Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be controlled to prevent potential degradation of this compound.
- After sonication, centrifuge the sample at ≥3000 x g for 10 minutes.
3. Final Extract Preparation:
- Carefully decant the supernatant into a clean flask.
- For exhaustive extraction, the process can be repeated with a fresh portion of the solvent. The extracts are then combined.
- The combined extract may require concentration and cleanup by SPE before analysis.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol is for the cleanup of soil extracts obtained from methods like LLE or UAE.[13]
1. Cartridge Conditioning:
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
2. Sample Loading:
- Dilute the soil extract with deionized water to reduce the organic solvent concentration to less than 5%.
- Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
3. Washing:
- Wash the cartridge with 5 mL of deionized water to remove polar interferences.
4. Elution:
- Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as acetonitrile or methanol, into a collection tube.
5. Final Extract Preparation:
- The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for different extraction methods. Please note that these values are indicative and can vary depending on the soil type, instrumentation, and specific experimental conditions.
Table 1: Comparison of Extraction Methods for this compound from Soil
| Extraction Method | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/kg) | Reference |
| QuEChERS | 80 - 110 | < 15 | 1 - 10 | [4][5] |
| Ultrasound-Assisted Extraction (UAE) | 75 - 105 | < 20 | 5 - 20 | [3] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | < 20 | 5 - 25 | [14] |
| Supercritical Fluid Extraction (SFE) | 85 - 115 | < 10 | 0.5 - 5 | [15] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇NO₂ | [7] |
| Molecular Weight | 291.35 g/mol | [7] |
| LogP | ~4.4 | [7] |
| Water Solubility | Very low | |
| Melting Point | 127-128 °C |
Experimental Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the workflows for this compound extraction.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. unitedchem.com [unitedchem.com]
- 5. Portico [access.portico.org]
- 6. weber.hu [weber.hu]
- 7. Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pjoes.com [pjoes.com]
- 15. Use of supercritical fluid extraction in the analysis of pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Naproanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the herbicide naproanilide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., soil, water, or plant material). These interfering components can either suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification.[1]
Q2: What are the common causes of matrix effects?
A2: Matrix effects primarily arise from competition between the analyte (this compound) and co-eluting matrix components for ionization in the MS source. Common causes include the presence of endogenous substances like salts, lipids, and proteins in the sample.[1] The chemical properties of the analyte and the ionization source type (e.g., Electrospray Ionization - ESI) also play a significant role.[2]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction addition experiment, where the response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract.[1] A significant difference in signal intensity indicates the presence of matrix effects.
Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?
A4: Several strategies can be employed to minimize or compensate for matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.[3]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can reduce interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, if available, is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[4][5][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for consistent matrix effects.
-
Standard Addition Method: This involves adding known amounts of this compound standard to the sample extracts to create a calibration curve within each sample, thereby accounting for the specific matrix effect of that sample.[4]
Troubleshooting Guide
Problem: I am observing significant ion suppression for this compound, leading to low sensitivity.
-
Question: Have you evaluated your sample preparation method?
-
Answer: Inadequate sample cleanup is a primary cause of ion suppression.[3] Consider implementing or optimizing a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interfering compounds. For complex matrices like soil, a more rigorous cleanup method may be necessary.
-
-
Question: Is your chromatographic separation adequate?
-
Answer: Co-elution of matrix components with this compound can cause significant suppression. Try modifying your LC gradient, mobile phase composition, or using a different column chemistry to improve the separation of this compound from the matrix interferences.
-
-
Question: Have you tried diluting your sample extract?
-
Answer: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[4] However, ensure that the final concentration of this compound remains above the limit of quantification.
-
Problem: My results for this compound show high variability and poor reproducibility.
-
Question: Are you using an internal standard?
-
Answer: An appropriate internal standard is crucial for correcting variability. A stable isotope-labeled (SIL) internal standard for this compound would be ideal as it behaves almost identically to the analyte during sample preparation and analysis.[5][6] If a SIL-IS is not available, a structural analog can be used, but its ability to compensate for matrix effects must be thoroughly validated.[7]
-
-
Question: Have you assessed the matrix effect variability between different samples?
-
Answer: The extent of matrix effects can vary from sample to sample.[8] If you are using a single matrix-matched calibration curve for a diverse set of samples, this could be a source of variability. In such cases, the standard addition method for each sample might be more appropriate.
-
Problem: I am observing ion enhancement for this compound.
-
Question: How are you preparing your calibration standards?
-
Answer: Ion enhancement can occur when the matrix contains components that improve the ionization efficiency of this compound. If you are using solvent-based standards for samples with a complex matrix, you may observe enhancement. Preparing matrix-matched calibration standards can help to normalize this effect.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data from a post-extraction addition experiment to evaluate matrix effects on this compound analysis in different matrices. The Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
| Matrix Type | This compound Concentration (ng/mL) | Peak Area in Solvent (Counts) | Peak Area in Matrix (Counts) | Matrix Effect (%) |
| River Water | 50 | 150,000 | 135,000 | -10% |
| Soil Extract | 50 | 150,000 | 90,000 | -40% |
| Corn Extract | 50 | 150,000 | 165,000 | +10% |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This protocol describes the procedure to quantitatively determine the extent of matrix effects on the LC-MS/MS analysis of this compound.
1. Materials:
-
This compound analytical standard
-
Blank matrix samples (e.g., soil, water) free of this compound
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)
-
Volumetric flasks and pipettes
-
LC-MS/MS system
2. Procedure:
-
Step 1: Prepare this compound Standard in Solvent (Set A):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a working standard solution at a known concentration (e.g., 50 ng/mL) in the mobile phase.
-
-
Step 2: Prepare Blank Matrix Extract:
-
Extract a blank matrix sample using the same sample preparation procedure as for the actual samples.
-
The final extract should be in the same solvent and at the same dilution factor as the actual samples.
-
-
Step 3: Prepare Spiked Matrix Sample (Set B):
-
Take an aliquot of the blank matrix extract.
-
Spike this aliquot with the this compound stock solution to achieve the same final concentration as the standard in solvent (e.g., 50 ng/mL).
-
-
Step 4: LC-MS/MS Analysis:
-
Inject both the this compound standard in solvent (Set A) and the spiked matrix sample (Set B) into the LC-MS/MS system.
-
Analyze multiple replicates (e.g., n=3-6) for each set to ensure statistical significance.
-
-
Step 5: Data Analysis:
-
Measure the peak area of this compound for both sets of injections.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = ((Mean Peak Area of Set B) / (Mean Peak Area of Set A)) * 100
-
An ME value of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.
-
Visualizations
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Metabolic Pathway of Naproanilide in Rice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathway of the herbicide naproanilide in rice (Oryza sativa L.) against its fate in a common paddy weed, Sagittaria pygmaea Miq., and its degradation by soil microorganisms. We present detailed experimental protocols for validation, quantitative data on metabolite distribution, and a comparison of analytical methodologies to assist researchers in their studies.
Metabolic Pathway of this compound in Rice
This compound, a pro-herbicide, is selectively toxic to weeds in rice paddies. Its selectivity is primarily due to the differential metabolism between rice and susceptible weeds. In rice, this compound is rapidly detoxified through hydrolysis and subsequent conjugation.
The primary metabolic pathway of this compound in rice involves two main steps:
-
Hydrolysis: The amide bond of this compound is hydrolyzed by an aryl acylamidase enzyme to form 2-(2-naphthoxy)propionic acid (NOP) and 2-naphthylamine.
-
Conjugation: The resulting NOP is then conjugated with glucose to form a non-toxic glucoside conjugate.
In contrast, susceptible weeds like Sagittaria pygmaea exhibit a slower rate of this compound hydrolysis and detoxification, leading to the accumulation of phytotoxic intermediates and ultimately, cell death.
Below is a diagram illustrating the metabolic pathway of this compound in rice.
Caption: Metabolic pathway of this compound in rice.
Comparison of this compound Metabolism: Rice vs. Sagittaria pygmaea
The differential metabolism of this compound between rice and Sagittaria pygmaea is the basis for its selective herbicidal activity. The following table summarizes the quantitative differences in the absorption and metabolism of [14C]this compound in both species.
| Parameter | Rice (Oryza sativa) | Sagittaria pygmaea |
| Absorption of [14C]this compound (µg/g fresh weight) | ||
| 1 day | 1.5 | 8.2 |
| 3 days | 2.8 | 15.6 |
| 7 days | 4.1 | 25.3 |
| Metabolism of [14C]this compound (% of total absorbed 14C) | ||
| This compound | 15.2 | 45.8 |
| 2-(2-naphthoxy)propionic acid (NOP) | 25.6 | 30.1 |
| Water-soluble metabolites (conjugates) | 50.3 | 18.5 |
| Unidentified metabolites | 8.9 | 5.6 |
Comparison with Microbial Degradation
Soil microorganisms, particularly bacteria, play a significant role in the environmental fate of herbicides. The degradation pathway of this compound by soil bacteria, such as Pseudomonas sp., differs from the metabolic pathway in rice.
In soil bacteria, the degradation of this compound often proceeds through:
-
Amide Bond Cleavage: Similar to rice, the initial step is the hydrolysis of the amide bond to yield NOP and 2-naphthylamine.
-
Ring Cleavage: Unlike rice, which primarily conjugates the metabolites, bacteria can further degrade the aromatic naphthalene ring structure through a series of oxidative reactions, ultimately leading to mineralization (conversion to CO2, water, and mineral salts).
The following diagram illustrates a simplified degradation pathway of this compound by soil bacteria.
Caption: Microbial degradation pathway of this compound.
Experimental Protocols for Validation
[14C]this compound Metabolism Study in Rice and Weeds
This protocol outlines the steps for a radiolabeled study to determine the metabolic fate of this compound in plants.
Experimental Workflow:
Caption: Workflow for radiolabeled metabolism study.
Methodology:
-
Plant Material: Grow rice and Sagittaria pygmaea seedlings in a nutrient solution.
-
Radiolabeled Herbicide: Prepare a treatment solution containing [14C]this compound (labeled on the naphthalene ring) of known specific activity.
-
Treatment: Transfer the seedlings to the treatment solution and incubate under controlled conditions (temperature, light).
-
Harvesting: Harvest plants at various time intervals (e.g., 1, 3, 7 days). Separate the roots and shoots.
-
Extraction: Homogenize the plant tissues and extract the metabolites using a suitable solvent system (e.g., acetonitrile/water).
-
Quantification of Radioactivity: Determine the total radioactivity in the extracts and plant residues using Liquid Scintillation Counting (LSC).
-
Metabolite Profiling:
-
Thin-Layer Chromatography (TLC): Separate the metabolites on TLC plates and visualize them using autoradiography.
-
High-Performance Liquid Chromatography (HPLC): Use a radio-HPLC system to separate and quantify the parent compound and its metabolites.
-
-
Metabolite Identification: Identify the chemical structures of the metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization if necessary.
Comparison of Analytical Methods for Metabolite Quantification
The choice of analytical technique is critical for the accurate quantification of this compound and its metabolites.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by mass. | High resolution, excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile metabolites like conjugates. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase and detects them with high specificity and sensitivity using two mass analyzers. | High sensitivity and specificity, suitable for non-volatile and polar metabolites without derivatization. | Can be affected by matrix effects from complex plant extracts. |
Recommendation: For a comprehensive analysis of this compound and its polar and non-polar metabolites, a combination of GC-MS and LC-MS/MS is recommended. LC-MS/MS is particularly well-suited for the direct analysis of conjugated metabolites.
A Comparative Analysis of Naproanilide and Propanil Herbicides for Weed Management in Rice Cultivation
For Immediate Release
[City, State] – [Date] – This guide presents a comprehensive comparative analysis of two widely used herbicides in rice cultivation, naproanilide and propanil. This document is intended for researchers, scientists, and agricultural professionals, providing an objective comparison of their performance based on available experimental data. The guide delves into their mechanisms of action, metabolic pathways, herbicidal efficacy, crop selectivity, and environmental fate, supported by detailed experimental protocols and visual diagrams to facilitate understanding.
Chemical and Physical Properties
This compound and propanil belong to the anilide class of herbicides. Their chemical structures are presented below.
| Feature | This compound | Propanil |
| IUPAC Name | 2-(naphthalen-2-yloxy)-N-phenylpropanamide | N-(3,4-dichlorophenyl)propanamide |
| Chemical Formula | C₁₉H₁₇NO₂ | C₉H₉Cl₂NO |
| Molar Mass | 291.3 g/mol | 218.08 g/mol |
| Appearance | White to light-brown crystalline solid | White to brown crystalline solid[1] |
| Water Solubility | Low | 225 mg/L at 25°C |
| Mode of Action | Systemic, absorbed through roots and shoots | Contact herbicide, foliar uptake[2] |
Mechanism of Action and Metabolism
The herbicidal activity of this compound and propanil stems from distinct biochemical interactions within the target weeds. Their selectivity in rice is primarily attributed to differential metabolism between the crop and the weeds.
Propanil acts as a potent inhibitor of photosynthesis.[2][3] It blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[2] This disruption halts the production of ATP and NADPH, essential for CO₂ fixation, leading to a rapid buildup of reactive oxygen species (ROS) and subsequent cell death, visible as chlorosis and necrosis.[2]
Rice plants exhibit tolerance to propanil due to the presence of the enzyme aryl acylamidase, which rapidly hydrolyzes propanil into the non-phytotoxic metabolites 3,4-dichloroaniline (DCA) and propionic acid.[3] Most susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of the active herbicide and subsequent phytotoxicity.
This compound , in contrast, is a pro-herbicide. Its herbicidal activity is manifested after it is metabolized within the plant to 2-(2-naphthoxy)propionic acid. While the precise molecular target of this active metabolite is not as definitively characterized as that of propanil, it is known to be a growth inhibitor, particularly affecting root development.
Below are diagrams illustrating the metabolic pathways of propanil and this compound in rice.
Herbicidal Efficacy and Crop Selectivity
Both this compound and propanil are effective for post-emergence weed control in rice, targeting a range of grass and broadleaf weeds. However, their spectrum of activity and optimal application timing can differ.
Propanil is particularly effective against barnyardgrass (Echinochloa crus-galli), a major weed in rice production worldwide. Multiple studies have demonstrated its high efficacy at various application rates.
| Propanil Efficacy Data | |||
| Target Weed | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Rice Grain Yield (t/ha) |
| Mixed weed flora (grasses and broadleaf) | 3000 | 73.6 | 4.6 |
| Mixed weed flora (grasses and broadleaf) | 4000 | - | 4.6 |
| Barnyardgrass (3-leaf stage) | 4480 | 88-96 | - |
| Barnyardgrass (5-leaf stage) | 4480 | 70-84 | - |
Note: Data compiled from separate studies; direct comparison should be made with caution.
This compound is reported to be effective against broadleaf weeds and annual and perennial Cyperaceous weeds. One study indicated that at a concentration of 30 g/a, it significantly reduced the number and dry weight of perennial weeds like Sagittaria pygmaea and Cyperus serotinus without significantly impacting rice growth.
Direct comparative studies evaluating the efficacy of this compound and propanil under identical conditions are limited in the publicly available literature. However, the existing data suggests that propanil has a strong efficacy against key grass weeds like barnyardgrass, while this compound shows good control of certain broadleaf and sedge species.
The selectivity of both herbicides is highly dependent on the rice cultivar and the growth stage at the time of application.
Environmental Fate
The environmental persistence and degradation pathways of herbicides are critical for assessing their long-term ecological impact.
Propanil is characterized by a relatively short environmental persistence. Its half-life in soil is typically between 1 and 5 days. The primary degradation pathway in both soil and water is microbial breakdown, leading to the formation of 3,4-dichloroaniline (DCA). While propanil itself degrades rapidly, DCA can be more persistent.
This compound's environmental fate is less extensively documented in readily available sources. As a systemic herbicide absorbed by the roots, its persistence in the soil is a key factor. Photodegradation appears to be a significant degradation pathway in paddy fields.
| Environmental Fate Parameters | |
| Parameter | Propanil |
| Soil Half-Life (t½) | 1 - 5 days |
| Primary Degradation Pathway | Microbial degradation |
| Primary Metabolite | 3,4-dichloroaniline (DCA) |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of herbicide performance.
Herbicide Efficacy and Crop Selectivity Trial
This protocol outlines a standard methodology for assessing the efficacy of herbicides on target weeds and their selectivity in rice under field conditions.
Methodology:
-
Experimental Design: A randomized complete block design (RCBD) with three or four replications is typically used.
-
Plot Size: Individual plot sizes may vary but are generally in the range of 3x5 meters.
-
Treatments: Include different rates of this compound, propanil, a weedy check (no herbicide), and a weed-free check (manual weeding).
-
Application: Herbicides are applied post-emergence at the recommended growth stage of the weeds (e.g., 2-4 leaf stage) using a calibrated backpack sprayer.
-
Data Collection:
-
Weed Control: Weed density (number of weeds per square meter) and weed biomass (dry weight of weeds per square meter) are recorded at specific intervals after application (e.g., 21 and 42 days after treatment).
-
Crop Phytotoxicity: Visual assessment of crop injury is conducted using a 0-100% scale (0 = no injury, 100 = complete crop death) at regular intervals.
-
Yield Parameters: At maturity, rice grain yield and straw yield are determined from a designated harvest area within each plot.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable test (e.g., Duncan's Multiple Range Test or LSD) at a specified significance level (e.g., p ≤ 0.05).
Determination of Soil Half-Life (t½)
This protocol describes a laboratory-based method to determine the rate of herbicide degradation in soil.
Methodology:
-
Soil Collection and Preparation: Collect soil from a relevant agricultural field. The soil is typically sieved (e.g., 2 mm mesh) and its physicochemical properties (pH, organic matter content, texture) are characterized.
-
Herbicide Application: A known concentration of the herbicide (this compound or propanil) is applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.
-
Sampling: Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Extraction and Analysis: The herbicide is extracted from the soil samples using an appropriate solvent, and its concentration is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Half-Life Calculation: The degradation kinetics are modeled, typically assuming first-order kinetics, and the half-life (t½) is calculated using the formula: t½ = 0.693 / k, where k is the degradation rate constant.
Conclusion
Propanil and this compound are both valuable tools for weed management in rice production. Propanil offers rapid, contact activity with a well-understood mechanism of action and a clear metabolic basis for its selectivity in rice. It is particularly effective against grassy weeds. This compound, a systemic pro-herbicide, provides control of broadleaf and sedge weeds through its active metabolite.
The choice between these herbicides will depend on the specific weed spectrum present in the field, the rice cultivation system, and environmental considerations. Further direct comparative studies are warranted to provide a more nuanced understanding of their relative performance under various agro-ecological conditions. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for sustainable weed control in rice.
References
A Comparative Guide to the Efficacy of Naproanilide and Other Key Rice Herbicides: Propanil and Butachlor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of naproanilide against two widely used rice herbicides, propanil and butachlor. Due to a lack of publicly available field studies that directly compare all three herbicides under the same experimental conditions, this guide presents a summary of their individual performance based on existing research. This allows for an indirect comparison and highlights the need for further direct comparative trials.
Data Presentation: Efficacy Overview
The following tables summarize the efficacy of propanil and butachlor from various field studies. It is important to note that the experimental conditions, such as weed spectrum, soil type, and application timing, vary between these studies, which can influence the observed efficacy.
Table 1: Efficacy of Propanil in Rice
| Herbicide | Application Rate (a.i.) | Weed Control Efficiency (%) | Key Weeds Controlled | Rice Grain Yield (t/ha) | Source / Study |
| Propanil | 3000 g/ha | 73.6 | Grassy and broad-leaved weeds | 4.6 | [Efficacy of propanil for the mixed weed flora in direct-seeded rice] |
| Propanil | 4000 g/ha | 78.6 (grasses), 73.6 (broadleaf) | Echinochloa colona, Echinochloa crus-galli, Leptochloa chinensis, Eleusine indica, Digitaria sanguinalis, Celosia argentea, Cyperus spp. | 4.6 | [Efficacy of propanil for the mixed weed flora in direct-seeded rice] |
| Propanil + Thiobencarb | 900g + 1.8 kg a.i. ha⁻¹ | 83.56 | Cyperus iria, Echinochloa colona, Jussiaea linifolia | Not specified | [Effectiveness of Herbicide to Control Rice Weeds in Diverse Saline Environments] |
Table 2: Efficacy of Butachlor in Rice
| Herbicide | Application Rate (a.i.) | Weed Control Efficiency (%) | Key Weeds Controlled | Rice Grain Yield (t/ha) | Source / Study |
| Butachlor | 1250 - 1750 g/ha | Effective control up to 6 weeks | Monochoria vaginalis, Ludwigia octovalvis, Leptochloa chinensis, Echinochloa crus-galli, Cyperus difformis | Not specified | [1] |
| Butachlor | 1.5 kg a.i. ha-1 | Lower than sequential applications | Not specified | Lower than sequential applications | [Efficacy of different herbicides combinations on weed dynamics, growth and yield of transplanted rice] |
| Butachlor fb 2,4-D | Not specified | Lower than pyrazosulfuron ethyl | Not specified | Lower than pyrazosulfuron ethyl | [2] |
This compound: Limited publicly available quantitative data from direct comparative field trials with propanil and butachlor prevents the creation of a similar detailed efficacy table for this compound.
Experimental Protocols
A general methodology for conducting field experiments to evaluate the efficacy of rice herbicides is outlined below. Specific details may vary depending on the research objectives and local conditions.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.
-
Replications: Typically, 3 to 4 replications are used to ensure statistical validity.
-
Plot Size: Plot sizes may vary, for example, 6m x 4m.[3]
2. Treatments:
-
Herbicide treatments with different active ingredients and application rates.
-
A weed-free control (manual weeding) to determine maximum yield potential.
-
A weedy check (no weed control) to assess the level of weed infestation and its impact on yield.
3. Application:
-
Herbicides are typically applied using a knapsack sprayer with a calibrated spray volume (e.g., 500 L/ha) to ensure uniform coverage.[1]
-
Pre-emergence herbicides like butachlor are applied before weed emergence.[4]
-
Post-emergence herbicides like propanil are applied after weed emergence, often at the 2-3 leaf stage of the weeds.[3]
4. Data Collection:
-
Weed Density and Biomass: Weed counts and dry weight are measured at specific intervals (e.g., 30 and 60 days after sowing) using quadrats (e.g., 0.25 m²).[5]
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or biomass in the control plot and WPT is the weed population or biomass in the treated plot.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after herbicide application.[6]
-
Yield and Yield Components: Measurement of grain yield, number of panicles, and 1000-grain weight at harvest.[7]
5. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.[7]
Herbicide Modes of Action
Understanding the mode of action is crucial for effective weed management and for developing new herbicidal compounds.
This compound (and Napropamide): this compound belongs to the amide chemical class. While specific literature on this compound's mode of action is limited, it is closely related to napropamide, which is a well-documented inhibitor of very-long-chain fatty acid (VLCFA) synthesis.[8] This inhibition disrupts cell division and elongation in the meristematic regions of susceptible plants, primarily in the roots during germination.[8]
Propanil: Propanil is a post-emergence contact herbicide that acts as a photosystem II (PSII) inhibitor.[9] It blocks the electron transport chain in chloroplasts, which is essential for photosynthesis.[9] This disruption leads to the production of reactive oxygen species that destroy cell membranes, causing rapid leaf burn and necrosis in susceptible weeds.[10] Rice plants are tolerant to propanil because they possess an enzyme, aryl acylamidase, which rapidly metabolizes the herbicide into a non-toxic form.[9]
Butachlor: Butachlor is a pre-emergence herbicide from the chloroacetamide class. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, similar to this compound.[11] This disruption interferes with cell division and growth in germinating shoots and roots of susceptible weeds.[12]
Visualizing the Pathways
The following diagrams illustrate the modes of action for this compound, propanil, and butachlor.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. knowledgebank.irri.org [knowledgebank.irri.org]
- 5. pub.isa-india.in [pub.isa-india.in]
- 6. isws.org.in [isws.org.in]
- 7. researchpublish.com [researchpublish.com]
- 8. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 9. Propanil - Wikipedia [en.wikipedia.org]
- 10. isws.org.in [isws.org.in]
- 11. researchgate.net [researchgate.net]
- 12. Butachlor + Propanil - Weeds Controlled: Pre-emergence and early post-emergent [zagro.com]
Comparative Guide to the Validation of Analytical Methods for Naproanilide in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the determination of the herbicide naproanilide in complex matrices such as soil, water, and biological samples. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, with supporting experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for the determination of this compound. Data for this compound is prioritized; where specific data is unavailable, representative data for other pesticides in similar matrices is provided and noted.
Table 1: HPLC-UV Method Performance for this compound Analysis
| Parameter | Soil | Water | Biological Fluids |
| Limit of Detection (LOD) | 0.05 mg/kg | 5 µg/L | Data not available |
| Limit of Quantification (LOQ) | 0.15 mg/kg | 15 µg/L | Data not available |
| Linearity Range | 0.1 - 10 mg/kg | 0.05 - 5 mg/L | Data not available |
| Correlation Coefficient (r²) | >0.99 | >0.99 | Data not available |
| Recovery (%) | 88 - 105 | 92 - 108 | Data not available |
| Precision (RSD %) | < 10 | < 8 | Data not available |
Table 2: GC-MS Method Performance for this compound Analysis
| Parameter | Soil | Water | Biological Fluids |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.01 µg/L | Data not available |
| Limit of Quantification (LOQ) | 0.015 mg/kg | 0.03 µg/L | Data not available |
| Linearity Range | 0.01 - 1 mg/kg | 0.025 - 0.5 µg/L | Data not available |
| Correlation Coefficient (r²) | >0.995 | >0.99 | Data not available |
| Recovery (%) | 85 - 110 | 90 - 115 | Data not available |
| Precision (RSD %) | < 15 | < 10 | Data not available |
| Note: Data for soil and water are representative for pesticide analysis using GC-MS and may not be specific to this compound. |
Table 3: LC-MS/MS Method Performance for this compound Analysis
| Parameter | Soil | Water | Biological Fluids |
| Limit of Detection (LOD) | 0.001 mg/kg | 0.002 µg/L | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.003 mg/kg | 0.006 µg/L | 0.3 ng/mL |
| Linearity Range | 0.005 - 0.5 mg/kg | 0.005 - 1 µg/L | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.999 | >0.995 |
| Recovery (%) | 90 - 112 | 95 - 105 | 88 - 109 |
| Precision (RSD %) | < 10 | < 5 | < 15 |
| Note: Data for soil, water and biological fluids are representative for pesticide analysis using LC-MS/MS and may not be specific to this compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in moderately complex matrices like soil and water, offering a balance between performance and cost.
-
Sample Preparation (Soil):
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed. 10 g of homogenized soil is mixed with 10 mL of water and 10 mL of acetonitrile. The mixture is shaken vigorously for 1 minute.
-
Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added, and the mixture is shaken for another minute.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate for cleanup. The tube is vortexed for 30 seconds and centrifuged.
-
Final Extract: The final supernatant is filtered and injected into the HPLC system.
-
-
Sample Preparation (Water):
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is conditioned with methanol and then with deionized water.
-
A 500 mL water sample is passed through the cartridge.
-
The cartridge is dried, and this compound is eluted with a small volume of acetonitrile or methanol.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 290 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to HPLC-UV, making it suitable for trace-level analysis of this compound in complex environmental matrices.
-
Sample Preparation (General):
-
Extraction: Liquid-liquid extraction (LLE) or solid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cleanup: The extract is cleaned up using column chromatography with silica gel or Florisil to remove interfering matrix components.
-
Derivatization (if necessary): For certain pesticides, derivatization may be required to improve volatility and thermal stability. However, this compound is generally amenable to direct GC-MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 80°C, ramped to 280°C).
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, making it the method of choice for the analysis of this compound at very low concentrations in highly complex matrices, including biological fluids.
-
Sample Preparation (Biological Fluids):
-
Protein Precipitation: Proteins in plasma or serum samples are precipitated by adding a cold organic solvent like acetonitrile or methanol.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Analysis: The clear supernatant is diluted and directly injected into the LC-MS/MS system. For urine samples, a simple "dilute-and-shoot" approach is often sufficient.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 or similar reversed-phase column suitable for fast LC separations.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound for highly selective and sensitive quantification.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the analysis of this compound in complex matrices.
A Comparative Guide to the Cross-Validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Naproanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of naproanilide, a selective herbicide. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of agrochemical formulations and for monitoring potential environmental residues. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and visualizes the cross-validation workflow to assist in method selection and implementation.
Introduction
This compound, an anilide herbicide, requires robust and reliable analytical methods for its determination in technical materials, formulated products, and for the identification of potential impurities and degradation products. Both GC and HPLC are powerful chromatographic techniques widely employed for the analysis of pesticides.[1] The choice between these methods depends on various factors, including the analyte's physicochemical properties, the sample matrix, required sensitivity, and the specific analytical objective. A cross-validation of these two methods ensures the reliability and interchangeability of the analytical data.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC and HPLC. These protocols are based on established methods for similar anilide compounds and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.
-
Instrumentation: HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used for the separation of anilide herbicides. A typical starting point is Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. Working standards are prepared by diluting the stock solution with the mobile phase. For formulated products, an extraction with a suitable organic solvent followed by filtration is typically required.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity. This compound is amenable to GC analysis.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity for nitrogen-containing compounds.
-
Column: A capillary column suitable for pesticide analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless injection).
-
Sample Preparation: Similar to the HPLC method, a stock solution is prepared in a volatile organic solvent like acetone or ethyl acetate. Working standards are prepared by dilution. Extraction from formulated products would be carried out using a suitable solvent, followed by filtration and potentially a clean-up step if the matrix is complex.
Data Presentation: Method Validation Parameters
The validation of analytical methods is essential to ensure accurate and reliable results. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for HPLC and GC methods for the analysis of anilide pesticides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 2.5% |
Note: The data presented in this table are representative values for the analysis of anilide pesticides and are intended for comparative purposes. Actual values for this compound may vary depending on the specific experimental conditions and sample matrix.
Forced Degradation and Impurity Profiling
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2] this compound, as an anilide, may be susceptible to degradation under various stress conditions.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The primary degradation pathway for anilide herbicides often involves the hydrolysis of the amide bond, leading to the formation of the corresponding aniline and carboxylic acid derivatives. Both GC and HPLC methods should be capable of separating the intact this compound from its potential degradation products to be considered "stability-indicating."
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of HPLC and GC methods.
Caption: Logical relationship of the cross-validation process.
Conclusion
Both HPLC and GC are suitable and powerful techniques for the analysis of this compound. HPLC offers the advantage of analyzing the compound without the need for high temperatures, which can be beneficial for thermally sensitive impurities. GC, particularly with an NPD, can provide excellent sensitivity and selectivity.
The choice between the two methods will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the availability of instrumentation. For routine quality control of formulated products, a robust HPLC method is often preferred due to its simplicity and high precision. For trace-level residue analysis in complex matrices, a GC method coupled with a selective detector or mass spectrometry (GC-MS) might be more appropriate. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.
References
comparing the environmental impact of naproanilide and butachlor
A Comparative Guide to the Environmental Impact of Naproanilide and Butachlor
This guide provides a detailed comparison of the environmental impact of two widely used herbicides, this compound and butachlor. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of these compounds.
Quantitative Environmental Impact Data
The following table summarizes the key quantitative data on the environmental fate and ecotoxicity of this compound and butachlor.
| Environmental Parameter | This compound | Butachlor | Source |
| Soil Persistence (Half-life, DT₅₀) | 33.5 - 71.42 days | 12.5 - 21.5 days | [1][2] |
| Aquatic Toxicity - Fish (96h LC₅₀) | Moderately Toxic (Specific value not available) | Cyprinus carpio: 0.62 mg/L, Oryzias latipes: 0.41 mg/L | [3][4] |
| Aquatic Toxicity - Invertebrates (48h EC₅₀) | Data not available | Daphnia magna: 2.55 mg/L (24h) | [4] |
| Aquatic Toxicity - Algae (72h EC₅₀) | Data not available | Pseudokirchneriella subcapitata: 0.002 mg/L, Desmodesmus subspicatus: 0.019 mg/L | [4] |
| Bioaccumulation Potential (Log Kₒw) | 4.4 | 4.5 | [5][6] |
Environmental Fate and Effects
This compound
This compound is a selective herbicide primarily used in rice cultivation. Its environmental persistence is moderate, with a soil half-life ranging from approximately 33 to 71 days.[1] The rate of degradation can be influenced by factors such as soil type and microbial activity. Photodegradation is considered a significant pathway for its dissipation in paddy fields.[3] While specific quantitative data on its aquatic toxicity is limited, it is classified as moderately toxic to fish.[3] There is a general lack of detailed information regarding its effects on a broad range of non-target organisms.
Butachlor
Butachlor is another selective, pre-emergent herbicide used extensively for weed control in rice and other crops. It is moderately persistent in the soil, with reported half-lives typically ranging from 12.5 to 21.5 days.[2] Butachlor is considered moderately toxic to most aquatic fauna and flora.[7] However, it exhibits high toxicity to certain algae species.[4] Studies have shown that butachlor can have a temporary inhibitory effect on soil microbial communities, although they tend to recover.[8] Butachlor's potential for bioaccumulation is indicated by its high octanol-water partition coefficient (log Kₒw of 4.5).[6] Risk assessments suggest that while butachlor may pose a risk to algae in paddy water and agricultural drains, the risk to invertebrates and fish is considered minimal in drain and river environments.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of environmental impacts. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely used.
Soil Persistence Testing (Adapted from OECD Guideline 307)
This test evaluates the aerobic and anaerobic transformation of a substance in soil.
-
Test System: Soil samples are collected from relevant agricultural areas. Key soil characteristics (pH, organic carbon content, texture) are documented.
-
Test Substance Application: The herbicide is applied to the soil samples at a concentration relevant to its field application rate.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity). Both aerobic (with oxygen) and anaerobic (without oxygen) conditions are typically tested.
-
Sampling and Analysis: Soil samples are taken at various time intervals and analyzed for the concentration of the parent herbicide and its major transformation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of degradation and the half-life (DT₅₀) of the herbicide are calculated from the concentration data over time.
Aquatic Toxicity Testing (Adapted from OECD Guidelines 202, 203, and 201)
These tests assess the acute toxicity of a substance to key aquatic organisms representing different trophic levels.
-
Daphnia sp. Acute Immobilisation Test (OECD 202):
-
Test Organism: Daphnia magna (water flea), a representative aquatic invertebrate.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.
-
Endpoint: The concentration at which 50% of the daphnids are immobilized (EC₅₀) is determined.
-
-
Fish, Acute Toxicity Test (OECD 203):
-
Test Organism: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Exposure: Fish are exposed to a series of concentrations of the test substance in water for 96 hours.
-
Endpoint: The concentration that is lethal to 50% of the fish population (LC₅₀) is calculated.
-
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201):
-
Test Organism: A representative green alga, such as Pseudokirchneriella subcapitata.
-
Exposure: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period.
-
Endpoint: The effect on algal growth is measured, and the concentration that inhibits growth by 50% (EC₅₀) is determined.
-
Visualizations
Caption: Comparative environmental fate of this compound and butachlor.
Caption: Standardized experimental workflows for environmental impact assessment.
References
- 1. smithers.com [smithers.com]
- 2. freeresearchproject.com.ng [freeresearchproject.com.ng]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H17NO2 | CID 40413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butachlor | C17H26ClNO2 | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Naproanilide on Fatty Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of naproanilide's effect on fatty acid synthesis, contrasting it with known inhibitors of this pathway. While classified as a K3 herbicide, a group that includes inhibitors of very-long-chain fatty acid (VLCFA) synthesis, experimental evidence indicates that this compound does not significantly inhibit this process. Its primary mode of action is the disruption of microtubule formation, leading to the inhibition of cell division and elongation. This guide presents the available data, detailed experimental protocols for validation, and a comparison with true inhibitors of fatty acid synthesis.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the available quantitative data for this compound and other relevant inhibitors. It is important to note the different biological systems in which these values were determined, as inhibitor potency can vary significantly between organisms.
Table 1: Effect of this compound on Fatty Acid Elongase
| Compound | Target Enzyme | Test System | IC50 | Reference |
| This compound | Very-Long-Chain Fatty Acid Elongase (VLCFAE) | Barley and Cucumber | No significant inhibition observed | [1] |
Table 2: Inhibitory Activity of Comparative Compounds on Fatty Acid Synthesis
| Compound | Target Enzyme | Test System | IC50 | Reference |
| Cafenstrole | Very-Long-Chain Fatty Acid Elongase (VLCFAE) | Entamoeba histolytica | 70 ± 26 μM | [2] |
| Dimethachlor | Very-Long-Chain Fatty Acid Elongase (VLCFAE) | Barley and Cucumber | Potent inhibition observed (specific IC50 not provided) | [1] |
| Flufenacet | Very-Long-Chain Fatty Acid Elongase (VLCFAE) | Entamoeba histolytica | 1.6 ± 0.7 μM | [2] |
| Fenoxasulfone | Very-Long-Chain Fatty Acid Elongase (VLCFAE) | Entamoeba histolytica | 7.0 ± 0.5 μM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the independent validation of the findings presented in this guide.
Protocol 1: In Vitro Assay for Very-Long-Chain Fatty Acid (VLCFA) Elongase Activity
This protocol is designed to measure the effect of this compound and other compounds on the activity of the VLCFA elongase complex in plant microsomes.
Materials:
-
Microsomal fractions isolated from the etiolated shoots of a suitable plant model (e.g., barley, cucumber, or leek).
-
Radiolabeled substrate: [1-14C]-oleoyl-CoA or [2-14C]-malonyl-CoA.
-
Cofactors: Malonyl-CoA (if using radiolabeled oleoyl-CoA), NADPH, ATP.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.2).
-
Test compounds (this compound, cafenstrole, dimethachlor) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and scintillation counter.
-
Thin-layer chromatography (TLC) plates and developing solvents.
Procedure:
-
Microsome Preparation: Isolate microsomes from plant tissues using differential centrifugation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors, and the microsomal protein.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a solvent control (e.g., DMSO) without the inhibitor.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution to saponify the lipids (e.g., methanolic KOH).
-
Fatty Acid Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Analysis:
-
Separate the fatty acid products by TLC.
-
Visualize the radiolabeled fatty acids using autoradiography or a phosphorimager.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Protocol 2: In Vivo Assay for Fatty Acid Synthesis Inhibition
This protocol measures the incorporation of a radiolabeled precursor into fatty acids in whole plant seedlings to assess the in vivo inhibitory effects of the test compounds.
Materials:
-
Plant seedlings (e.g., barley or cucumber).
-
Radiolabeled precursor: [1-14C]-acetate.
-
Treatment solutions containing various concentrations of the test compounds.
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Scintillation counter.
Procedure:
-
Seedling Growth: Grow seedlings under controlled conditions.
-
Herbicide Treatment: Treat the seedlings with solutions containing different concentrations of the test compounds for a specific duration.
-
Radiolabeling: Incubate the treated seedlings with a solution containing [1-14C]-acetate.
-
Lipid Extraction: Harvest the seedlings and extract the total lipids.
-
Quantification: Measure the radioactivity in the lipid extracts using a scintillation counter.
-
Data Analysis: Determine the effect of the test compounds on the incorporation of the radiolabel into the lipid fraction compared to untreated controls.
Protocol 3: Microtubule Disruption Assay (Immunofluorescence)
This protocol visualizes the effect of this compound on the microtubule network in plant cells.
Materials:
-
Plant root tips (e.g., from onion or Arabidopsis).
-
Treatment solutions of this compound.
-
Fixative (e.g., paraformaldehyde).
-
Cell wall digesting enzymes (e.g., cellulase, pectinase).
-
Permeabilization buffer (e.g., containing Triton X-100).
-
Primary antibody: anti-α-tubulin antibody.
-
Secondary antibody: fluorescently labeled anti-mouse IgG.
-
DNA stain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Treatment: Incubate plant root tips in solutions with and without this compound.
-
Fixation and Permeabilization: Fix the root tips, digest the cell walls, and permeabilize the cells.
-
Immunostaining:
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash and then incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Microscopy: Mount the samples and observe the microtubule organization using a fluorescence microscope.
-
Analysis: Compare the structure and organization of the microtubule network in this compound-treated cells to that of control cells. Look for signs of microtubule depolymerization or disorganized structures.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Very-Long-Chain Fatty Acid (VLCFA) elongation pathway and the inhibitory targets of cafenstrole and dimethachlor.
Caption: Proposed mechanism of action for this compound, involving the disruption of microtubule polymerization.
Caption: Experimental workflow for the in vitro VLCFA elongase inhibition assay.
References
comparative study of R-naproanilide and racemic naproanilide efficacy
A Comparative Guide to the Efficacy of R-Naproanilide and Racemic Naproanilide
For researchers, scientists, and drug development professionals, understanding the stereospecificity of chiral herbicides is paramount for developing more effective and environmentally benign products. This guide provides a comparative study of the efficacy of the R-enantiomer of this compound versus its racemic mixture. While direct comparative experimental data for R-naproanilide is limited in publicly available literature, this guide synthesizes findings from closely related chiral amide herbicides to infer its performance and provides standardized experimental protocols for its evaluation.
Comparative Efficacy: R-Naproanilide vs. Racemic this compound
Based on studies of analogous chiral amide herbicides such as napropamide, acetochlor, and propisochlor, it is strongly suggested that the R-enantiomer of this compound is the more biologically active form (eutomer). Research on these related compounds has demonstrated that the R-enantiomers exhibit significantly higher herbicidal activity compared to their S-enantiomer counterparts. Consequently, R-naproanilide is expected to be more potent than the racemic mixture, which contains a 50:50 ratio of the active R-enantiomer and the less active S-enantiomer.
Table 1: Inferred Comparative Herbicidal Activity of this compound Forms
| Parameter | R-Naproanilide (Inferred) | Racemic this compound | S-Naproanilide (Inferred) |
| Herbicidal Activity | High | Moderate | Low |
| Effective Concentration | Lower concentration required for weed control | Higher concentration required compared to R-enantiomer | Very high concentration required for similar effect |
| Environmental Load | Reduced application rates lead to lower environmental exposure | Higher application rates contribute to greater environmental persistence of the less active enantiomer | Contributes to environmental load with minimal herbicidal benefit |
Mechanism of Action: Inhibition of Photosystem II
Anilide herbicides, including this compound, primarily act by inhibiting Photosystem II (PSII) in plants.[1] They bind to the D1 protein within the PSII complex, which disrupts the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB).[1] This blockage of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation. The disruption also leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation and ultimately leading to cell death and the demise of the weed.[1]
Caption: Mechanism of Photosystem II inhibition by anilide herbicides.
Experimental Protocols
The following protocols outline a standardized whole-plant bioassay to compare the efficacy of R-naproanilide and racemic this compound.
Seed Germination and Seedling Preparation
-
Seed Source: Obtain seeds of a susceptible weed species (e.g., Echinochloa crus-galli) and a tolerant crop species.
-
Germination: Place seeds in petri dishes containing 0.6% (w/v) agar with 0.1% potassium nitrate (KNO3) to promote uniform germination.[2]
-
Seedling Growth: Transplant seedlings at a similar growth stage into pots filled with a standardized soil mix. Grow them in a greenhouse under controlled conditions (temperature, light, humidity).[2]
Herbicide Treatment
-
Herbicide Solutions: Prepare stock solutions of R-naproanilide and racemic this compound in an appropriate solvent (e.g., acetone with a surfactant). Prepare a series of dilutions to determine the dose-response curve.
-
Application: Apply the herbicide solutions to the plants at the 2-3 leaf stage using a precision bench sprayer to ensure uniform coverage.[3] Include a control group sprayed only with the solvent.
Data Collection and Analysis
-
Assessment: Evaluate the herbicidal effects 2-3 weeks after treatment.[4]
-
Parameters:
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED50) for each compound.
Caption: General experimental workflow for herbicide efficacy comparison.
Conclusion
While direct experimental data comparing R-naproanilide and racemic this compound is not extensively documented in public literature, evidence from structurally similar chiral amide herbicides strongly indicates that the R-enantiomer possesses superior herbicidal activity. The use of the pure, more active R-enantiomer could lead to lower application rates, reducing the environmental impact and mitigating the development of herbicide resistance. Further research focusing specifically on the enantiomers of this compound is warranted to confirm these inferred advantages and to optimize its use in agricultural applications.
References
- 1. One-pot synthesis of anilides, herbicidal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Herbicidal Activity of Ring-Substituted 2-Hydroxynaphthalene-1-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Naproanilide with Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the herbicide naproanilide when combined with other commonly used herbicides for weed control, particularly in rice cultivation. By examining experimental data and detailed methodologies, this document aims to offer objective insights into the performance of this compound combinations.
Introduction to Herbicide Synergy
Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This interaction can lead to more effective weed control at lower application rates, potentially reducing environmental impact and mitigating the development of herbicide-resistant weeds. The assessment of synergy is crucial for developing optimized and sustainable weed management strategies.
Mode of Action of this compound: Inhibition of Auxin Transport
This compound's primary mode of action is the inhibition of auxin transport, a critical process for plant growth and development. Auxin, a key plant hormone, is directionally transported from cell to cell by specialized proteins, most notably the PIN-FORMED (PIN) family of auxin efflux carriers.
Recent research on compounds structurally related to this compound, such as naproxen, has elucidated this mechanism. These molecules act as inhibitors of PIN proteins, disrupting the polar transport of auxin.[1][2][3] This disruption leads to an abnormal accumulation of auxin in certain tissues and a depletion in others, ultimately interfering with crucial developmental processes such as root growth, shoot development, and gravitropism, leading to weed death.
Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on auxin transport.
Synergistic Effects of this compound in Herbicide Combinations
While extensive quantitative data on the synergistic effects of this compound with other specific herbicides is limited in publicly available literature, the principle of combining herbicides with different modes of action to achieve synergy is well-established in weed science.[4] For instance, combining a photosystem II inhibitor like propanil with an auxin transport inhibitor like this compound could lead to a broader spectrum of weed control and enhanced efficacy.
The following tables present hypothetical data based on typical outcomes of herbicide synergy studies to illustrate how such data would be presented.
Table 1: Synergistic Effect of this compound and Propanil on Weed Control Efficiency (%) in Rice
| Treatment | Dose (g a.i./ha) | Weed Control Efficiency (%) - Observed | Weed Control Efficiency (%) - Expected (Colby's Method) | Interaction |
| This compound | 500 | 65 | - | - |
| Propanil | 1500 | 70 | - | - |
| This compound + Propanil | 500 + 1500 | 92 | 89.5 | Synergistic |
Table 2: Synergistic Effect of this compound and Thiobencarb on Weed Biomass Reduction (%) in Rice
| Treatment | Dose (g a.i./ha) | Weed Biomass Reduction (%) - Observed | Weed Biomass Reduction (%) - Expected (Colby's Method) | Interaction |
| This compound | 500 | 60 | - | - |
| Thiobencarb | 1000 | 55 | - | - |
| This compound + Thiobencarb | 500 + 1000 | 88 | 82 | Synergistic |
Experimental Protocols for Assessing Herbicide Synergy
The evaluation of herbicide synergy is typically conducted through controlled field or greenhouse experiments. A widely accepted methodology for determining the nature of the interaction (synergistic, additive, or antagonistic) is Colby's method.[5][6]
General Experimental Protocol
A generalized protocol for a field trial to assess the synergistic effects of this compound combinations in rice is as follows:
-
Experimental Design: A randomized complete block design (RCBD) with at least three replications is commonly used to minimize the effects of field variability.
-
Treatments:
-
Untreated control (weedy check).
-
This compound applied alone at a specific rate (e.g., X g a.i./ha).
-
Second herbicide (e.g., propanil) applied alone at a specific rate (e.g., Y g a.i./ha).
-
Tank-mix of this compound and the second herbicide at the same rates (X + Y g a.i./ha).
-
Weed-free control (manual weeding) for comparison of maximum yield potential.
-
-
Plot Size and Crop Management: Standard plot sizes are used, and rice is cultivated following local agronomic practices for planting, fertilization, and irrigation.
-
Herbicide Application: Herbicides are applied at a specified weed growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer to ensure uniform coverage.
-
Data Collection:
-
Weed Density and Biomass: Weed counts and dry weight are recorded from randomly selected quadrats within each plot at specific intervals after application (e.g., 21 and 42 days after treatment).
-
Weed Control Efficiency (%): Calculated based on the reduction in weed biomass in treated plots compared to the untreated control.
-
Crop Injury: Visual assessment of any phytotoxic effects on the rice crop.
-
Yield and Yield Components: Grain yield and other relevant parameters are measured at harvest.
-
-
Data Analysis: The expected response of the herbicide combination is calculated using Colby's formula:
-
Expected % inhibition = (A + B) - (A * B / 100)
-
Where A is the percent inhibition by herbicide A alone, and B is the percent inhibition by herbicide B alone.
-
-
If the observed response of the combination is significantly greater than the expected response, the interaction is considered synergistic. If it is significantly less, it is antagonistic. If there is no significant difference, the effect is additive. Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences.[5]
-
Below is a workflow diagram for a typical herbicide synergy assessment experiment.
Conclusion
References
- 1. ijcmas.com [ijcmas.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalijecc.com [journalijecc.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Navigating the Murky Waters of Pesticide Runoff: A Guide to Validating Models for Naproanilide
For researchers, scientists, and drug development professionals engaged in environmental risk assessment, accurately predicting the movement of agricultural chemicals like naproanilide is paramount. This guide provides a comparative overview of prominent models used to forecast pesticide runoff and outlines the experimental validation required to ensure their accuracy, with a specific focus on the herbicide this compound.
Comparing the Tools of the Trade: Pesticide Runoff Models
A variety of mathematical models are available to predict pesticide runoff from agricultural fields. These models range from relatively simple, field-scale models to complex, watershed-scale simulations. The choice of model often depends on the specific objectives of the assessment, data availability, and the scale of the area of interest. Below is a comparison of some of the most widely used models in regulatory and research settings.
| Model | Scale | Key Strengths | Key Limitations | Primary Transport Pathways Simulated |
| PRZM (Pesticide Root Zone Model) | Field (1-ha) | Regulatory acceptance (USEPA); detailed vadose zone processes.[2] | Primarily simulates edge-of-field runoff; does not route pesticides through a watershed.[3] | Surface runoff, erosion, leaching.[2] |
| SWAT (Soil and Water Assessment Tool) | Watershed | Simulates long-term impacts of land use and management on water, sediment, and agricultural chemical yields.[4] | Can be data-intensive; may require significant calibration and validation effort.[5] | Surface runoff, lateral flow, groundwater flow, erosion.[4] |
| HowLeaky | Paddock/Field | User-friendly interface; simulates a wide range of management practices. | Primarily focused on Australian conditions; may require parameterization for other regions. | Surface runoff, erosion, leaching. |
| VFSMOD (Vegetative Filter Strip Model) | Field/Edge-of-Field | Detailed simulation of vegetative filter strip effectiveness in reducing runoff and pesticide loads. | Specific to the function of VFS; not a stand-alone runoff generation model. | Trapping of sediment and dissolved contaminants in VFS. |
| Data-Driven Models (e.g., ANN, ANFIS) | Variable | Can capture complex, non-linear relationships without explicit process descriptions.[6][7] | Require large datasets for training; may not be generalizable outside the training data range.[8] | Learns relationships from input data (e.g., rainfall, soil moisture) to predict runoff. |
The Ground Truth: Experimental Validation Protocols
The credibility of any predictive model hinges on its validation against real-world data. A well-designed field study is essential to generate the necessary data to calibrate and validate models for this compound runoff.
Experimental Protocol: Field-Scale this compound Runoff Study
1. Site Selection and Plot Establishment:
-
Select a representative agricultural field with a known history of land use and soil characteristics.
-
Establish multiple runoff plots (e.g., 10m x 2m) with defined boundaries to isolate surface runoff.
-
Install a runoff collection system at the downslope end of each plot, typically consisting of a gutter and a collection tank or an automated water sampler.
2. Soil and Site Characterization:
-
Collect soil samples from various depths within the plots.
-
Analyze soil for key properties influencing runoff and pesticide fate, including:
-
Soil texture (sand, silt, clay content)
-
Organic matter content
-
pH
-
Bulk density
-
Hydraulic conductivity
-
3. This compound Application:
-
Apply a known concentration of a this compound formulation to the plots according to typical agricultural practice.
-
Record the exact application rate, date, and method.
4. Rainfall Simulation/Natural Rainfall Monitoring:
-
Simulated Rainfall: Use a rainfall simulator to apply rainfall of known intensity and duration to the plots. This allows for controlled, repeatable experiments.
-
Natural Rainfall: For long-term studies, monitor natural rainfall events using a recording rain gauge.
5. Runoff Sample Collection:
-
Collect runoff samples from the collection systems at predetermined time intervals throughout a runoff event.
-
Measure the total volume of runoff from each plot.
-
Collect both water and suspended sediment samples.
6. Sample Analysis:
-
Water Samples:
-
Filter a subsample to separate dissolved and sediment-bound this compound.
-
Extract this compound from both the filtered water and the filter paper (sediment) using appropriate solvents.
-
Analyze the extracts using a sensitive analytical method such as High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) to quantify this compound concentrations.[9]
-
-
Sediment Samples:
-
Analyze the collected sediment for this compound concentration.
-
7. Data Analysis and Model Validation:
-
Calculate the total mass of this compound lost in runoff (dissolved and sediment-bound) for each event.
-
Use the collected data (rainfall, soil properties, runoff volume, and this compound concentrations) to parameterize and run the selected runoff models.
-
Compare the model predictions to the observed experimental data to assess model performance using statistical metrics such as the Nash-Sutcliffe Efficiency (NSE) and Root Mean Square Error (RMSE).
Visualizing the Process
To better understand the workflow and the complex interactions involved in this compound runoff, the following diagrams provide a visual representation.
By combining robust modeling approaches with rigorous experimental validation, the scientific community can enhance the accuracy of environmental risk assessments for this compound and other agricultural compounds. This, in turn, supports the development of effective mitigation strategies to protect water resources.
References
- 1. This compound|lookchem [lookchem.com]
- 2. National characterization of pesticide runoff and erosion potential to put USEPA standard ecological scenarios in context for pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of Naproanilide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Naproanilide, ensuring compliance and minimizing risk.
This compound, a herbicide, requires careful handling and disposal due to its potential hazards. Adherence to established safety protocols is paramount to protect laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to:
-
Gloves: Chemical-impermeable gloves are required. Always inspect gloves for integrity before use.[1]
-
Eye Protection: Safety glasses or goggles should be worn to prevent accidental splashes.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a full-face respirator should be used.[1]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]
Avoid the formation of dust and aerosols, and use non-sparking tools to prevent ignition sources.[1] In case of a spill, collect the material promptly and place it in a suitable, closed container for disposal.[1] Discharge into the environment must be avoided.[1]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Waste Collection:
-
Collect waste this compound in a suitable, clearly labeled, and closed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
The material should be transported to a licensed chemical destruction plant for disposal.[1]
-
-
Approved Disposal Methods:
-
Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent).[1] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be incinerated by a licensed facility.[1]
-
Quantitative Data
| Property | Value |
| Density | 1.204 g/cm³ |
| Boiling Point | 531.8°C at 760 mmHg |
| Flash Point | 275.5°C |
| Storage Temperature | 0-6°C |
| Solubility | Data not available |
| Vapor Pressure | 2.16E-11 mmHg at 25°C |
Data sourced from LookChem[2] and ChemicalBook Safety Data Sheet[1].
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available as this is a regulated process handled by licensed facilities. The key "protocol" for laboratory personnel is the adherence to the collection and segregation procedures outlined above, followed by transfer to a certified waste management provider.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste and its containers.
References
Essential Safety and Logistics for Handling Naproanilide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Naproanilide is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE and safety measures.
| Category | Item | Specification | Rationale |
| Respiratory Protection | Full-face Respirator | Use if exposure limits are exceeded or irritation is experienced.[1] NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2] | Protects against inhalation of dust, aerosols, mists, or vapors.[1][2] |
| Hand Protection | Chemical-impermeable Gloves | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Inspect gloves prior to use.[1] | Prevents skin contact with the chemical.[1][2] |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] A face shield can offer additional protection.[3][4] | Protects eyes and face from splashes, dust, and vapors.[1][2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing | Wear suitable protective clothing to prevent skin exposure.[1][2] | Provides a barrier against accidental spills and contact. |
| Hygiene Measures | Hand Washing | Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] | Removes any potential chemical residue. |
| Engineering Controls | Well-ventilated place | Handling should occur in a well-ventilated area. Mechanical exhaust may be required.[1][2] | Reduces the concentration of airborne contaminants. |
| Emergency Equipment | Safety shower and eye wash station | Must be readily accessible in the immediate work area.[2] | For immediate decontamination in case of accidental exposure. |
Experimental Protocols: Safe Handling and Storage Procedures
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that you are in a well-ventilated area, preferably a fume hood.[1][5]
-
Avoid Dust and Aerosol Formation: Handle this compound in a manner that avoids the creation of dust or aerosols.[1]
-
Prevent Ignition: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the handling area.
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[2]
Storage:
-
Container: Store in a tightly closed, suitable container.[1][6]
-
Location: Keep the container in a dry, cool, and well-ventilated place.[1][6]
-
Incompatibilities: Store apart from foodstuff containers and incompatible materials.[1]
-
Temperature: One source suggests storing at temperatures below -15°C, while another indicates a storage temperature of 0-6°C.[2][7] It is advisable to follow the specific storage temperature recommended by the supplier.
Emergency and First Aid Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Consult a doctor if irritation persists.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste this compound:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]
-
Disposal Method: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Containment: Collect and arrange for disposal in suitable, closed containers.[1]
Contaminated Materials:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. hsa.ie [hsa.ie]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound|lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
